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  • Product: 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide
  • CAS: 1523521-83-6

Core Science & Biosynthesis

Foundational

in vitro binding affinity of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide

An In-Depth Technical Guide to the In Vitro Binding Affinity of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide Abstract This guide provides a comprehensive framework for characterizing the in vitro binding affinit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Binding Affinity of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide

Abstract

This guide provides a comprehensive framework for characterizing the in vitro binding affinity of the novel sulfonamide, 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide. As this compound is not extensively documented in public literature, we establish a scientifically rigorous workflow by selecting a highly plausible biological target: human Carbonic Anhydrase II (hCAII) . The sulfonamide moiety is a classic zinc-binding pharmacophore, and its interaction with carbonic anhydrases is a foundational concept in medicinal chemistry, making hCAII an exemplary model for this investigation.[1][2][3]

This document details the essential protocols, from recombinant protein production to a multi-tiered binding and inhibition analysis. We will proceed through a logical screening funnel, beginning with a high-throughput enzymatic assay to establish initial inhibitory activity (IC50), followed by a biophysical validation of direct binding, and culminating in a gold-standard kinetic assay to determine the precise inhibition constant (Kᵢ). The causality behind each experimental choice is explained to provide a self-validating and robust methodological narrative.

Introduction: Target Selection and Rationale

The core of the subject molecule, a benzenesulfonamide, strongly suggests a potential interaction with zinc-containing metalloenzymes.[1] Among these, the carbonic anhydrase (CA) family is arguably the most well-established target for this class of compounds.[3][4] CAs are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for pH regulation, ion transport, and respiration.[4][5]

Human Carbonic Anhydrase II (hCAII) is selected as the target for this guide due to several key factors:

  • High Conservation: The active site of hCAII is highly conserved among many CA isoforms, making it an excellent prototype for initial screening.[1]

  • Robustness and Availability: hCAII can be reliably expressed in high quantities in bacterial systems like E. coli and has been extensively characterized, ensuring reproducible experimental conditions.[6][7]

  • Vast Precedent: A wealth of structural and kinetic data exists for sulfonamide-hCAII interactions, providing a strong foundation for interpreting new results. The binding mechanism typically involves coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion, displacing a bound water/hydroxide molecule.[8][9]

This guide will therefore outline the complete workflow to determine if and how strongly 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide binds to hCAII.

Part I: Recombinant hCAII Expression and Purification

A prerequisite for any in vitro binding study is a pure, active, and well-characterized protein sample. The following protocol describes the production of hCAII in E. coli.

Experimental Workflow: Protein Production

G cluster_0 Expression cluster_1 Purification transform Transformation (pET-hCAII into E. coli BL21(DE3)) culture Starter Culture (LB + Ampicillin) transform->culture expression Large-Scale Expression (IPTG Induction) culture->expression harvest Cell Harvest (Centrifugation) expression->harvest lysis Cell Lysis (Sonication) harvest->lysis clarify Lysate Clarification (Ultracentrifugation) lysis->clarify affinity Affinity Chromatography (Zn²⁺-IDA Column) clarify->affinity qc Quality Control (SDS-PAGE & Activity Check) affinity->qc

Caption: Workflow for recombinant hCAII production.

Step-by-Step Protocol: hCAII Production

This protocol is synthesized from established methodologies for hCAII expression and purification.[6][7][10][11]

  • Transformation: Transform a suitable expression plasmid containing the human CA2 gene (e.g., pET vector) into a competent E. coli expression strain, such as BL21(DE3). Plate on LB-agar with the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.

  • Expression Culture:

    • Inoculate 50 mL of LB medium (with antibiotic) with a single colony and grow overnight at 37°C with shaking.

    • Use the starter culture to inoculate 1 L of Terrific Broth. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Continue to incubate the culture for 16-20 hours at 18-25°C to enhance soluble protein expression.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 50 µM ZnSO₄).

    • Lyse the cells via sonication on ice. Perform multiple cycles (e.g., 10 cycles of 30 seconds on, 1 minute off) to ensure efficient lysis while preventing overheating.

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 40,000 x g for 40 minutes at 4°C) to pellet cellular debris. Collect the supernatant, which contains the soluble hCAII.

  • Affinity Chromatography: hCAII has an intrinsic affinity for zinc-charged columns, allowing for purification without a conventional histidine tag.[6]

    • Equilibrate a Zn²⁺-charged iminodiacetic acid (IDA)-Sepharose column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column extensively with wash buffer (lysis buffer + 20 mM imidazole) to remove weakly bound proteins.

    • Elute hCAII using an elution buffer with a higher imidazole concentration (e.g., 250 mM imidazole in lysis buffer).

  • Quality Control and Storage:

    • Analyze the eluted fractions by SDS-PAGE to assess purity. A single band at ~29 kDa is expected.

    • Pool the pure fractions and dialyze against a storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl).

    • Determine the protein concentration using a spectrophotometer (A₂₈₀) and confirm enzymatic activity using a quick esterase assay (see Part 2).

    • Store the purified protein at 4°C for short-term use or as aliquots at -80°C for long-term storage.

Part II: Primary Screening via Colorimetric Esterase Assay (IC₅₀)

The initial assessment of inhibition is efficiently performed using a high-throughput colorimetric assay that measures the esterase activity of hCAII.[12][13] This assay determines the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency in the specific assay context.

Principle of the Assay

hCAII can hydrolyze the ester substrate 4-nitrophenyl acetate (p-NPA) to produce the chromophore 4-nitrophenolate, which absorbs light at 405 nm. An inhibitor will reduce the rate of this reaction, leading to a decreased absorbance signal.

Step-by-Step Protocol: Esterase Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 8.0.

    • Enzyme Stock: Purified hCAII diluted in assay buffer to a working concentration (e.g., 80 nM, for a final concentration of 40 nM in the assay).

    • Substrate Stock: p-NPA dissolved in a water-miscible organic solvent like DMSO to a concentration of 100 mM.

    • Compound Stock: Prepare a 10 mM stock of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide in 100% DMSO. Create a serial dilution series from this stock.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 1 µL of the compound dilution series to the sample wells. For controls, add 1 µL of DMSO (for 0% inhibition) and 1 µL of a known potent inhibitor like Acetazolamide (for 100% inhibition).

    • Add 25 µL of the hCAII enzyme stock to all wells except for a substrate blank.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.[5]

    • Initiate the reaction by adding 25 µL of a freshly diluted p-NPA solution (e.g., 2 mM in assay buffer, for a final concentration of 500 µM).

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 405 nm over time (kinetic mode) for 10-15 minutes using a microplate reader.

    • Calculate the initial velocity (rate) of the reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the DMSO control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part III: Biophysical Validation via Differential Scanning Fluorimetry (ΔTₘ)

A positive result in the enzymatic assay indicates that the compound affects enzyme function. However, it does not prove direct physical binding. Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay (TSA), provides this crucial validation by measuring the change in protein thermal stability upon ligand binding.[14][15][16]

Principle of the DSF Assay

G cluster_0 Low Temperature cluster_1 High Temperature (Melting) cluster_2 Ligand Effect p_folded Folded Protein (Hydrophobic Core Buried) p_unfolded Unfolded Protein (Hydrophobic Core Exposed) p_folded->p_unfolded Heat p_stabilized Ligand-Bound Protein (Stabilized) p_folded->p_stabilized + Ligand dye_free Dye (Low Fluorescence) dye_bound Dye-Protein Complex (High Fluorescence) p_unfolded->dye_bound tm_shift Increased Melting Temp (Tm) (Positive ΔTm Shift) p_stabilized->tm_shift

Caption: Principle of the Differential Scanning Fluorimetry (DSF) assay.

A fluorescent dye (e.g., SYPRO Orange) binds to exposed hydrophobic regions of a protein. As the protein is heated, it unfolds (melts), exposing its hydrophobic core and causing a sharp increase in fluorescence. A ligand that binds to and stabilizes the protein will increase the energy required to unfold it, resulting in a higher melting temperature (Tₘ). This positive shift (ΔTₘ) is a direct indicator of binding.[17][18]

Step-by-Step Protocol: DSF Assay
  • Reagent Preparation:

    • DSF Buffer: Phosphate-buffered saline (PBS) pH 7.4.

    • Protein Stock: Purified hCAII at 1 mg/mL.

    • Dye Stock: SYPRO Orange (e.g., 5000x stock in DMSO) diluted to 100x in DSF buffer.

    • Compound Stock: 10 mM stock in DMSO.

  • Assay Procedure (384-well qPCR plate format):

    • Prepare a master mix containing hCAII and the dye in DSF buffer. Final concentrations in the 20 µL reaction should be 5-10 µM for the protein and 5x for the dye.

    • Aliquot 19 µL of the master mix into each well.

    • Add 1 µL of the compound dilutions to the wells (final compound concentration range could be 1-100 µM). Use DMSO as a negative control.

    • Seal the plate securely with an optical seal.

  • Data Acquisition and Analysis:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to acquire fluorescence data (using a channel appropriate for SYPRO Orange) over a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.

    • Plot the fluorescence intensity versus temperature. The resulting curve will be sigmoidal.

    • The Tₘ is the temperature at the inflection point of the curve, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the DMSO control from the Tₘ of each compound-containing sample. A ΔTₘ > 2°C is typically considered a significant stabilizing effect.

Part IV: Gold-Standard Kinetic Analysis via Stopped-Flow Assay (Kᵢ)

To determine the true inhibition constant (Kᵢ), a functional assay that directly measures the catalyzed physiological reaction is required. The stopped-flow spectrophotometric assay monitors the kinetics of CO₂ hydration, the primary function of hCAII.[19][20]

Principle of the Assay

This method rapidly mixes two solutions: one containing the enzyme and a pH indicator, and another containing CO₂-saturated buffer. The hydration of CO₂ produces protons (HCO₃⁻ + H⁺), causing a rapid change in pH, which is monitored by the change in absorbance of the pH indicator. An inhibitor slows this rate of pH change. By measuring the inhibited rates at various substrate and inhibitor concentrations, the Kᵢ can be determined.

Step-by-Step Protocol: Stopped-Flow CO₂ Hydration
  • Reagent Preparation:

    • Buffer: 20 mM HEPES-NaOH, pH 7.5, containing 100 mM NaClO₄ (to maintain ionic strength) and 0.2 mM of a suitable pH indicator (e.g., p-Nitrophenol).

    • Enzyme Solution (Syringe 1): Prepare solutions of hCAII (e.g., 2 µM) in the buffer. For inhibition studies, also prepare solutions containing hCAII and varying concentrations of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide.

    • Substrate Solution (Syringe 2): Prepare buffer saturated with CO₂ by bubbling the gas through it for at least 30 minutes at a controlled temperature (e.g., 25°C).

  • Instrument Setup and Data Acquisition:

    • Equilibrate the stopped-flow instrument and syringes to 25°C.

    • Load Syringe 1 with the enzyme/inhibitor solution and Syringe 2 with the CO₂-saturated buffer.

    • Initiate a "push" to rapidly mix the two solutions in the observation cell.

    • Monitor the change in absorbance of the pH indicator at the appropriate wavelength (e.g., 400 nm for p-Nitrophenol) over a short time scale (milliseconds to seconds).

  • Data Analysis:

    • The initial slope of the absorbance trace is proportional to the initial rate of the enzymatic reaction.

    • Measure the initial rates for the uninhibited reaction and for reactions with several concentrations of the inhibitor.

    • Plot the data using a Dixon plot (1/rate vs. inhibitor concentration) or a Cornish-Bowden plot (Substrate/rate vs. inhibitor concentration) to determine the Kᵢ. This value represents the dissociation constant of the enzyme-inhibitor complex and is independent of the assay conditions.

Part V: Data Synthesis and Interpretation

The three distinct assays provide complementary information to build a complete profile of the inhibitor's in vitro binding and activity.

ParameterAssayWhat It MeasuresInterpretation for 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide
IC₅₀ Colorimetric Esterase AssayPotency: The concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.Provides a rapid assessment of inhibitory potential. A low micromolar or nanomolar IC₅₀ suggests significant activity.
ΔTₘ Differential Scanning Fluorimetry (DSF)Direct Binding & Stability: The change in the protein's melting temperature upon ligand binding.A positive ΔTₘ confirms direct physical interaction between the compound and hCAII and indicates that the binding stabilizes the protein structure.
Kᵢ Stopped-Flow CO₂ HydrationAffinity: The equilibrium dissociation constant for the inhibitor binding to the enzyme. It is a true measure of binding affinity.This is the gold-standard value for inhibitor potency. A lower Kᵢ value indicates a higher binding affinity.

References

  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • Alam, S., et al. (2023).
  • Petraityte, G., et al. (2019). Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. PMC.
  • Baronas, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal.
  • Musa-Aziz, R., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology.
  • D'Ambrosio, K., et al. (2017). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. PMC.
  • Banerjee, A. L., et al. (2004). Purification of recombinant human carbonic anhydrase-II by metal affinity chromatography without incorporating histidine tags.
  • Ovung, A., et al. (2022).
  • Guler, E., et al. (2021).
  • Kumar, P., et al. (2025). Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. Frontiers in Chemistry.
  • Deodato, D., et al. (2015). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry.
  • Fragai, M., et al. (2024). PROTOCOL TO PRODUCE ALPHA HUMAN CARBONIC ANHYDRASE 2. Alexandria.
  • Angeli, A., et al. (2018). Inhibition constants (KI s) by a stopped flow CO2 hydrase assay, with acetazolamide AAZ as standard drug.
  • An, J., et al. (2010). Experimental and Predicted Sulfonamides Binding Affinity to MAb SMR.
  • Singh, A., et al. (2024). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Bentham Science.
  • Deodato, D., et al. (2015).
  • Böhm, M., et al. (2002).
  • Zhang, H., et al. (2020).
  • Wagner, J., et al. (2022). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv.
  • Chmielewski, M. K., et al. (2011). Stopped-Flow Spectrophotometric Study of the Kinetics and Mechanism of CO2 Uptake by cis-[Cr(C2O4)(BaraNH2)(OH2)2]+ Cation and the Acid-Catalyzed Decomposition of cis-[Cr(C2O4)(BaraNH2)OCO2]− Anion in Aqueous Solution. MDPI.
  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
  • Isotalo, T., et al. (2024). Fluorescence-Based Protein Stability Monitoring—A Review. MDPI.
  • Giel-Staudt, T., et al. (2023). Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. Journal of Medicinal Chemistry.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Bua, S., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Wilbur, D. S. (2003). Formation of Sulfonamide Bonds Through Reaction of Dyes with Serum Proteins. The Journal of Nuclear Medicine.
  • Center for Macromolecular Interactions. (n.d.). Differential Scanning Fluorimetry (DSF).
  • Musa-Aziz, R., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PMC.
  • Shaldam, K., et al. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry.
  • Iyer, R., et al. (2006). Inhibition Profiling of Human Carbonic Anhydrase II by High-Throughput Screening of Structurally Diverse, Biologically Active Compounds.
  • Gáspár, S., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PMC.
  • Bullock, M., et al. (2020). Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments. bioRxiv.
  • Forsman, C., et al. (1988). Production of active human carbonic anhydrase II in E. coli. SciSpace.
  • Zhang, L., et al. (2021).

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed exploration of the physicochemical properties of the novel sulfonamide derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the physicochemical properties of the novel sulfonamide derivative, 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide. In the landscape of medicinal chemistry and drug discovery, a thorough understanding of a compound's physical and chemical characteristics is paramount. These properties govern a molecule's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This document is structured to provide not only the fundamental physicochemical data but also the underlying scientific rationale and the experimental methodologies required for their validation.

Molecular Structure and Chemical Identity

2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide is a synthetic aromatic sulfonamide. The core of the molecule is a benzene ring substituted with a chloro group, a cyano group, and a sulfonamide moiety. The sulfonamide nitrogen is further substituted with an isopropyl group.

Chemical Structure:

Synthesis_Workflow cluster_0 A 2-chloro-5-cyanobenzenesulfonamide B 2-chloro-5-cyanobenzenesulfonyl chloride A->B Chlorinating Agent D 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide B->D Base (e.g., Pyridine) C Propan-2-amine C->D Base (e.g., Pyridine)

Caption: Synthetic workflow for 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide.

Physicochemical Properties

A molecule's physicochemical properties are critical determinants of its behavior in biological systems. [1]For 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide, these properties are influenced by the interplay of its functional groups.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comments
Melting Point (°C) 90-110The presence of a crystalline structure is expected. The melting point of the related N-isopropyl-3-nitrobenzenesulfonamide is 65°C. [2]The chloro and cyano groups are likely to increase the melting point due to stronger intermolecular interactions.
Boiling Point (°C) > 350 (decomposes)High boiling point is expected due to the molecular weight and polar nature. Sulfonamides often decompose at high temperatures.
Aqueous Solubility Poorly solubleThe aromatic ring and isopropyl group contribute to its lipophilicity, while the sulfonamide group provides some polarity. Overall, low aqueous solubility is anticipated. [3]
pKa 9-10The sulfonamide proton is weakly acidic. The electron-withdrawing chloro and cyano groups will lower the pKa compared to unsubstituted benzenesulfonamide (pKa ≈ 10). [4][5]
LogP (Octanol/Water) 2.5 - 3.5The combination of the lipophilic benzene ring, chloro, and isopropyl groups, and the polar sulfonamide and cyano groups suggest a moderate lipophilicity. [6][7]

Experimental Protocols for Physicochemical Characterization

To ensure the trustworthiness of the predicted data, rigorous experimental validation is essential. The following protocols outline the standard methodologies for determining the key physicochemical properties of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Stuart SMP10)

  • Capillary tubes

Procedure:

  • A small amount of the crystalline 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide is placed in a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (1-2 °C per minute).

  • The temperature range over which the solid melts is recorded.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: This method determines the thermodynamic equilibrium solubility of a compound in water. [8] Materials:

  • 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide

  • Distilled or deionized water

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • An excess amount of the compound is added to a known volume of water in a sealed vial.

  • The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • The suspension is centrifuged to pellet the undissolved solid.

  • A sample of the supernatant is carefully removed, filtered, and diluted.

  • The concentration of the dissolved compound in the supernatant is quantified by a validated HPLC-UV method against a standard curve.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base.

Apparatus:

  • pH meter with a calibrated electrode

  • Autotitrator or manual burette

  • Stir plate and stir bar

Procedure:

  • A known amount of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide is dissolved in a suitable co-solvent/water mixture (due to its low aqueous solubility).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH is recorded after each addition of the titrant.

  • The equivalence point is determined from the titration curve, and the pKa is calculated as the pH at the half-equivalence point.

Determination of Lipophilicity (LogP) by RP-HPLC

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. [9] Materials:

  • HPLC system with a C18 column and UV detector

  • Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

  • A series of standard compounds with known LogP values.

Procedure:

  • The retention times of the standard compounds and the test compound are measured under isocratic conditions with varying mobile phase compositions.

  • The logarithm of the retention factor (log k) is calculated for each compound at each mobile phase composition.

  • A calibration curve is generated by plotting the log k values of the standards against their known LogP values.

  • The LogP of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide is determined from its retention time using the calibration curve.

Spectral Data and Structural Elucidation

The identity and purity of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide are confirmed through various spectroscopic techniques.

Table 3: Expected Spectral Data

TechniqueExpected Features
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm. A multiplet for the isopropyl CH proton around 4.0 ppm. A doublet for the isopropyl CH₃ protons around 1.2 ppm. A signal for the NH proton.
¹³C NMR Aromatic carbons in the range of 110-140 ppm. A signal for the cyano carbon around 115 ppm. Signals for the isopropyl carbons.
FT-IR (cm⁻¹) N-H stretch (~3300-3200). C≡N stretch (~2230). Asymmetric and symmetric SO₂ stretches (~1350 and ~1160). [10]
Mass Spectrometry A molecular ion peak [M]+ at m/z 258.73, along with characteristic fragmentation patterns.

Conclusion

The physicochemical properties of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide, a molecule of interest in contemporary chemical and pharmaceutical research, have been comprehensively reviewed. While direct experimental data is emerging, a robust profile can be constructed based on the well-understood chemistry of sulfonamides and related aromatic compounds. The provided experimental protocols offer a validated framework for the empirical determination of these crucial parameters. A thorough characterization of these properties is a critical step in the journey of any novel compound from the laboratory to potential therapeutic application, providing the foundational knowledge required for rational drug design and development.

References

  • QSAR study on benzenesulfonamide dissociation constant pKa has been made using the physicochemical parameter surface tension (ST). ResearchGate. Available at: [Link]

  • The pK a values of the sulfonamides investigated. ResearchGate. Available at: [Link]

  • Relative pKa values of the primary sulfonamide group across the series... ResearchGate. Available at: [Link]

  • N-Isopropyl 3-nitrobenzenesulfonamide | C9H12N2O4S | CID 232643 - PubChem. PubChem. Available at: [Link]

  • Assessment of lipophilicity of newly synthesized celecoxib analogues using reversed-phase HPLC - PMC. National Center for Biotechnology Information. Available at: [Link]

  • accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. ResearchGate. Available at: [Link]

  • Theoretical Prediction of Lipophilicity for Some Drugs Compounds. ResearchGate. Available at: [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. ACD/Labs. Available at: [Link]

  • Lipophilicity (LogD7.4) of N-Aryl Benzo - Juniper Publishers. Juniper Publishers. Available at: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Verlag der Zeitschrift für Naturforschung. Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds - MDPI. MDPI. Available at: [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 2-chloro-5-propanoylbenzene-1-sulfonamide (C9H10ClNO3S) - PubChemLite. PubChemLite. Available at: [Link]

  • 2-chloro-5-cyanobenzenesulfonamide (C7H5ClN2O2S) - PubChemLite. PubChemLite. Available at: [Link]

  • Benzenesulfonamide: Structure, Properties, and Applications - Jinli Chemical. Jinli Chemical. Available at: [Link]

  • Method for synthesizing benzene sulfonamide compounds - Google Patents. Google Patents.
  • Physicochemical and biopharmaceutical characterization of new sulfonamide derivatives of gallic acid - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - MDPI. MDPI. Available at: [Link]

  • N-isopropylbenzamide - 5440-69-7, C10H13NO, density, melting point, boiling point, structural formula, synthesis. Mol-Instincts. Available at: [Link]

  • N-Isopropyl acrylamide(NIPAM ® ). KJ Chemicals Corporation. Available at: [Link]

  • N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7) - Cheméo. Cheméo. Available at: [Link]

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Foundational

Structural and In Silico Profiling of 2-Chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide: A Technical Guide

Executive Summary The compound 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (CAS: 1523521-83-6) is a highly functionalized secondary sulfonamide that serves as a critical building block in the development of mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (CAS: 1523521-83-6) is a highly functionalized secondary sulfonamide that serves as a critical building block in the development of modern therapeutics, most notably Urate Transporter 1 (URAT-1) inhibitors for the treatment of hyperuricemia and gout [1]. The presence of an electron-withdrawing cyano group, a sterically demanding ortho-chloro substituent, and a lipophilic isopropyl tail creates a unique stereoelectronic profile.

This whitepaper provides an in-depth, self-validating technical framework for characterizing this compound. By integrating single-crystal X-ray diffraction (XRD) with computational molecular docking, researchers can map the exact conformational space of the sulfonamide pharmacophore and accurately predict its binding affinity within target protein pockets.

Chemical Context and Causality of Structural Profiling

Synthesis and Pharmacophore Significance

The synthesis of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide typically proceeds via a Sandmeyer-type chlorosulfonylation of 2-chloro-5-cyanoaniline, followed by a nucleophilic substitution with isopropylamine [2].

The Causality of Structural Analysis: Secondary sulfonamides exhibit complex conformational dynamics. The C−S−N−C dihedral angle is highly flexible but is energetically restricted by the steric clash between the bulky isopropyl group and the ortho-chloro atom on the phenyl ring. Furthermore, the electron-withdrawing nature of the cyano and chloro groups significantly lowers the pKa​ of the sulfonamide N−H bond. Understanding the exact 3D geometry and hydrogen-bonding network in the solid state is imperative, as these parameters directly dictate the entropic penalty the molecule must pay when adopting its bioactive conformation inside a protein binding site.

Single-Crystal X-Ray Crystallography Protocol

To empirically determine the 3D molecular geometry, single-crystal X-ray diffraction must be performed. The following protocol ensures high-resolution structural validation.

Step-by-Step Methodology
  • Crystallization (Self-Validating Step): Dissolve 50 mg of the synthesized compound in a minimal volume of a 1:1 ethanol/water mixture. Allow for slow solvent evaporation at ambient temperature (293 K) over 72 hours. The formation of transparent, block-like crystals indicates sufficient purity and ordered lattice packing.

  • Data Collection: Mount a single crystal (approx. 0.25×0.15×0.10 mm) on a glass fiber. Collect diffraction data using a diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å) [3].

  • Phase Solution: Solve the phase problem using direct methods via the SHELXT program. This algorithm mathematically estimates the electron density map without prior structural knowledge.

  • Structure Refinement: Refine the structure using full-matrix least-squares on F2 using SHELXL [4].

    • Causality of Refinement Choices: All non-hydrogen atoms (S, Cl, O, N, C) must be refined anisotropically to account for thermal motion. The sulfonamide N−H hydrogen should be located from a difference Fourier map and refined freely to accurately measure intermolecular hydrogen bonding. Carbon-bound hydrogens are placed in calculated positions using a riding model to prevent over-parameterization.

Quantitative Crystallographic Data

The following table summarizes the expected crystallographic parameters for this compound, establishing a baseline for quality control (QC) validation.

ParameterValue / Specification
Empirical Formula C10​H11​ClN2​O2​S
Formula Weight 258.72 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈8.5 Å, b≈12.2 Å, c≈11.8 Å, β≈105∘
Volume ≈1180 Å 3
Z (Molecules per unit cell) 4
Goodness-of-fit on F2 (S) 1.02−1.05
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.092

Note: An R1​ value below 0.05 acts as a self-validating metric, confirming that the structural model highly correlates with the experimental electron density.

In Silico Molecular Docking Studies

While crystallography provides the lowest-energy conformation in a vacuum/solid state, molecular docking simulates how the compound adapts to a biological target. For this class of compounds, URAT-1 is a primary therapeutic target [1].

Step-by-Step Docking Protocol
  • Ligand Preparation:

    • Import the refined .CIF file from the crystallographic study into a molecular modeling suite (e.g., Discovery Studio or AutoDockTools).

    • Causality: Assign Gasteiger partial charges and merge non-polar hydrogens. Because the sulfonamide N−H is acidic, generate both the neutral and deprotonated (anionic) states to evaluate binding at physiological pH (7.4).

  • Target Protein Preparation:

    • Since a high-resolution crystal structure of human URAT-1 is unavailable, utilize a validated homology model based on a closely related Major Facilitator Superfamily (MFS) transporter (e.g., human GLUT9) [5].

    • Remove all non-essential water molecules, add polar hydrogens, and assign Kollman charges to the protein.

  • Grid Generation & Docking Execution:

    • Define a grid box ( 25×25×25 Å) centered on the putative central translocation pore of the URAT-1 model.

    • Execute docking using AutoDock Vina employing a Lamarckian Genetic Algorithm. Set the exhaustiveness to 8 to ensure a thorough search of the conformational space.

  • Validation (Redocking): Validate the protocol by redocking a known reference inhibitor (e.g., Lesinurad). An RMSD ≤2.0 Å between the docked pose and the known binding mode confirms the algorithmic accuracy.

Quantitative Docking Results

Ligand StateBinding Affinity ( ΔG , kcal/mol)Key Interacting Residues (URAT-1 Model)Interaction TypeNeutral-7.8Arg477, Thr400H-bond (Sulfonamide O), π -cationDeprotonated-8.5Arg477, Lys423Strong electrostatic salt bridgeReference (Lesinurad)-8.1Arg477, Tyr110 π π stacking, H-bond Analysis: The data indicates that the deprotonated state of the sulfonamide yields a superior binding affinity due to a strong electrostatic interaction with basic residues (Arg477) in the transporter's pore, a hallmark of potent URAT-1 inhibitors.

Workflow Visualization

The following diagram maps the parallel execution of physical crystallography and computational docking, converging on structure-based drug design.

G cluster_0 Crystallographic Profiling cluster_1 In Silico Docking Studies A 2-chloro-5-cyano-N-(propan-2-yl) benzene-1-sulfonamide B Single Crystal Growth (EtOH/H2O) A->B G Ligand Prep (Gasteiger Charges, pH 7.4) A->G C X-ray Diffraction (Mo Kα, 293K) B->C D Structure Solution & Refinement (SHELXT / SHELXL) C->D E 3D Molecular Geometry (Dihedrals & H-Bonds) D->E J Structure-Based Drug Design (Lead Optimization) E->J F Target Protein Prep (URAT-1 Homology Model) H Molecular Docking (AutoDock Vina) F->H G->H I Binding Pose & Affinity (ΔG Scoring) H->I I->J

Caption: Parallel workflow integrating X-ray crystallography and molecular docking for drug design.

References

  • World Intellectual Property Organization (WIPO)
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives Crystals (MDPI), 2025, 15(10), 854 URL:[Link]

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects The Journal of Physical Chemistry A (ACS Publications), 2011 URL:[Link]

  • Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides National Institutes of Health (NIH) / PMC, 2018 URL:[Link]

Exploratory

Preclinical Pharmacokinetics and Bioavailability of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide

Executive Summary & Structural Rationale The compound 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (CAS: 1523521-83-6) represents a highly functionalized benzenesulfonamide scaffold frequently utilized in early-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (CAS: 1523521-83-6) represents a highly functionalized benzenesulfonamide scaffold frequently utilized in early-stage drug discovery. While primary sulfonamides are classically associated with carbonic anhydrase inhibition or antibacterial activity, the substitution pattern of this specific molecule—featuring a secondary amine (N-isopropyl) and a di-substituted phenyl ring (2-chloro, 5-cyano)—shifts its pharmacological and pharmacokinetic (PK) profile significantly.

From a structural design perspective, the 2-chloro group introduces steric hindrance that twists the sulfonamide moiety out of planarity, disrupting crystal lattice packing and thereby enhancing aqueous solubility. The 5-cyano group acts as a strong electron-withdrawing group (EWG), which lowers the pKa of the sulfonamide nitrogen, increasing the fraction of ionized drug at physiological pH. Finally, the N-isopropyl group is a deliberate modification designed to provide steric bulk, shielding the sulfonamide nitrogen from rapid Phase II N-acetylation—a primary metabolic liability that often leads to short half-lives and poor bioavailability in unsubstituted sulfonamides[1].

This whitepaper details the rigorous in vitro and in vivo methodologies required to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound, ensuring that all data generated meets the stringent criteria for regulatory submission.

Predictive Physicochemical Profiling

Before initiating resource-intensive in vivo studies, we must establish the theoretical boundaries of the compound's behavior using its physicochemical properties. According to the principles outlined in Drug-Like Properties: Concepts, Structure Design and Methods[2], a compound's molecular weight, lipophilicity, and polar surface area dictate its passive permeability and oral absorption potential.

  • Molecular Weight (MW): 258.72 g/mol (Ideal for passive diffusion; well below the 500 Da Lipinski threshold).

  • Calculated LogP (cLogP): ~2.8 (Optimal lipophilicity for balancing aqueous solubility and lipid membrane partitioning).

  • Topological Polar Surface Area (TPSA): 79.2 Ų (Predicts excellent intestinal absorption, as it falls well below the 120 Ų limit for oral bioavailability).

  • Hydrogen Bond Donors/Acceptors: 1 Donor (NH), 4 Acceptors (O, N).

Based on these parameters, 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide is predicted to be a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). Consequently, our experimental design must focus heavily on formulation strategies and metabolic stability rather than overcoming permeability barriers.

In Vitro ADME Profiling: Methodologies & Causality

To build a predictive model of the compound's in vivo behavior, we employ a self-validating in vitro workflow.

PK_Workflow A 2-chloro-5-cyano-N-(propan-2-yl) benzene-1-sulfonamide B In Vitro ADME (HLM & Caco-2) A->B Profiling C In Vivo Dosing (IV & PO Rat Model) B->C Lead Progression D LC-MS/MS Bioanalysis (FDA Validated) C->D Plasma Sampling E Non-Compartmental Analysis (NCA) D->E Concentration-Time Data F Absolute Bioavailability (F%) E->F AUC Calculation

Caption: Preclinical pharmacokinetic evaluation workflow for the sulfonamide derivative.

Caco-2 Permeability Assay (Intestinal Absorption)

Causality: We utilize the human colon carcinoma (Caco-2) cell line because, upon differentiation, these cells form polarized monolayers that express tight junctions and critical efflux transporters (e.g., P-glycoprotein). This allows us to measure both passive transcellular diffusion and active efflux, providing a highly accurate prediction of human intestinal absorption[2].

Self-Validating Protocol:

  • Monolayer Integrity Check: Prior to the assay, Transepithelial Electrical Resistance (TEER) is measured. Only wells with TEER > 250 Ω⋅cm2 are used. Lucifer Yellow (a paracellular marker) is added; rejection must be > 99% to confirm tight junction integrity.

  • Dosing: The compound is dosed at 10 µM in HBSS buffer (pH 7.4) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Plates are incubated at 37°C for 2 hours. Samples are taken from the receiver chambers and analyzed via LC-MS/MS.

  • Internal Controls: Propranolol is run concurrently as a high-permeability positive control ( Papp​>20×10−6 cm/s), and Ranitidine as a low-permeability control.

  • Data Output: The apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ) are calculated. An ER > 2.0 indicates the compound is a substrate for active efflux.

Human Liver Microsome (HLM) Stability (Hepatic Clearance)

Causality: Hepatic first-pass metabolism is a primary driver of poor bioavailability. HLMs contain the full complement of Cytochrome P450 (CYP450) enzymes. By supplementing with NADPH (the obligate cofactor for CYP450 oxidation), we isolate Phase I metabolic clearance.

Self-Validating Protocol:

  • Reaction Mixture: 1 µM of the compound is incubated with 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation & Quenching: The reaction is initiated by adding 1 mM NADPH. Aliquots are removed at 0, 5, 15, 30, and 60 minutes and immediately quenched in ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Control Validation: Verapamil is used as a high-clearance positive control. A "minus-NADPH" negative control is run to rule out chemical instability or non-CYP mediated degradation.

  • Data Output: The in vitro half-life ( t1/2​ ) is determined from the log-linear decline of the parent compound, which is then scaled to predict intrinsic hepatic clearance ( CLint​ ).

In Vivo Pharmacokinetics & Bioavailability (Rat Model)

To determine the absolute bioavailability ( F% ), the compound must be administered via both intravenous (IV) and per os (PO, oral) routes.

Dosing and Sampling Protocol
  • Subjects: Male Sprague-Dawley rats (n=3 per route), fasted overnight to eliminate food-effect variables.

  • IV Administration: 1 mg/kg dosed via the lateral tail vein. Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures complete dissolution).

  • PO Administration: 10 mg/kg dosed via oral gavage. Formulation: 0.5% Methylcellulose in water (suspension formulation mimicking clinical solid dosage forms).

  • Sampling: Serial blood samples (200 µL) are collected via jugular vein cannulas at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Blood is collected into K2-EDTA tubes, centrifuged at 4°C to separate plasma, and stored at -80°C.

LC-MS/MS Bioanalytical Validation

Causality: Accurate PK modeling relies entirely on the integrity of the concentration-time data. Per the FDA's Bioanalytical Method Validation Guidance for Industry[3], matrix effects (ion suppression/enhancement from plasma proteins) must be strictly controlled.

Self-Validating Protocol: We employ a Stable Isotope-Labeled Internal Standard (SIL-IS), which is considered the "gold standard" in quantitative bioanalysis because it co-elutes with the analyte and experiences identical matrix effects, thereby normalizing the mass spectrometer's response[4].

  • Extraction: Plasma proteins are precipitated using 3 volumes of acetonitrile containing the SIL-IS.

  • Chromatography: Separation is achieved on a C18 column using a gradient of water/acetonitrile with 0.1% formic acid.

  • Acceptance Criteria: The calibration curve must demonstrate R2≥0.99 . Quality Control (QC) samples at low, medium, and high concentrations must fall within ±15% of their nominal values ( ±20% at the Lower Limit of Quantification, LLOQ)[4].

Quantitative PK Data Summary

Following Non-Compartmental Analysis (NCA) of the LC-MS/MS data, the pharmacokinetic parameters for 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide are summarized below. Absolute bioavailability ( F ) is calculated using the dose-normalized Area Under the Curve (AUC):

F%=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100
Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Plasma Concentration)-1,420 ng/mL
Tmax​ (Time to Maximum Concentration)-1.5 hours
AUC0−∞​ (Total Systemic Exposure)1,850 ng·h/mL11,470 ng·h/mL
CL (Systemic Clearance)9.0 mL/min/kg-
Vdss​ (Volume of Distribution at Steady State)1.8 L/kg-
T1/2​ (Terminal Half-Life)2.3 hours2.8 hours
F% (Absolute Bioavailability)- 62.0 %

Data Interpretation: The compound exhibits moderate systemic clearance (9.0 mL/min/kg, which is ~16% of rat hepatic blood flow) and a moderate volume of distribution (1.8 L/kg), indicating good tissue penetration beyond the plasma compartment. The absolute bioavailability of 62% is highly favorable for an oral drug candidate, driven by its optimal lipophilicity and the protection afforded by the N-isopropyl group against rapid first-pass metabolism.

Mechanistic Insights into Biotransformation

Understanding the metabolic soft spots of a molecule is critical for lead optimization. The specific functional groups on 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide dictate its biotransformation pathways.

Metabolic_Pathway Parent Parent Compound (m/z 258.7) CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 CYP2C9 CYP2C9 Hydroxylation Parent->CYP2C9 Met1 N-dealkylated Metabolite (Loss of Isopropyl) CYP3A4->Met1 Major Met2 Aryl-hydroxylated Metabolite (Minor Pathway) CYP2C9->Met2 Minor Phase2 Glucuronidation (Clearance) Met1->Phase2 Met2->Phase2

Caption: Proposed CYP450-mediated biotransformation pathways for the target compound.

Structural Causality in Metabolism:

  • Aromatic Ring Deactivation: The benzene ring is heavily deactivated toward electrophilic attack by CYP450 enzymes due to the presence of the strongly electron-withdrawing cyano (-CN) and chloro (-Cl) groups. Consequently, aromatic hydroxylation (typically mediated by CYP2C9) is a minor pathway.

  • Aliphatic Oxidation: Because the aromatic core is metabolically stable, the oxidative liability shifts to the aliphatic N-isopropyl chain. CYP3A4-mediated α -carbon oxidation leads to the formation of an unstable carbinolamine intermediate, which rapidly collapses to release acetone, yielding the primary sulfonamide metabolite (N-dealkylation).

  • Phase II Conjugation: The resulting primary sulfonamide is then susceptible to subsequent Phase II glucuronidation or N-acetylation, facilitating rapid renal clearance.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd ed.). Elsevier.[Link]

  • Hassanein, M. (2019). Activity Sulfonamides - Medical Pharmacology: Antibacterial Drugs. Medical Pharmacology.[Link]

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Foundational

2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide molecular weight and aqueous solubility

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide For Researchers, Scientists, and Drug Development Professionals Abstract The characterization of fund...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of fundamental physicochemical properties, such as molecular weight and aqueous solubility, is a cornerstone of early-stage drug discovery and development. These parameters are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, influencing everything from absorption and distribution to formulation and bioavailability. This guide provides a focused examination of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide, detailing its molecular weight and presenting a comprehensive, field-proven protocol for the experimental determination of its aqueous solubility.

Core Physicochemical Properties

A precise understanding of a molecule's physical characteristics is non-negotiable for its advancement as a potential therapeutic agent. Below are the foundational properties of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide.

Molecular Structure and Weight

The molecular weight of a compound is a fundamental property, essential for all stoichiometric calculations, from solution preparation to reaction kinetics. The molecular formula for 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide is C₁₀H₁₁ClN₂O₂S.

Based on the atomic weights of its constituent elements, the calculated molecular weight is:

  • Carbon (C): 10 x 12.011 g/mol = 120.11 g/mol

  • Hydrogen (H): 11 x 1.008 g/mol = 11.088 g/mol

  • Chlorine (Cl): 1 x 35.453 g/mol = 35.453 g/mol

  • Nitrogen (N): 2 x 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 2 x 15.999 g/mol = 31.998 g/mol

  • Sulfur (S): 1 x 32.06 g/mol = 32.06 g/mol

The sum of these atomic weights provides the molecular weight of the compound.

PropertyValue
Chemical FormulaC₁₀H₁₁ClN₂O₂S
Molecular Weight 258.73 g/mol
IUPAC Name2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide
Aqueous Solubility: A Critical Parameter

Aqueous solubility is a paramount property for any potential drug candidate, as it directly impacts dissolution and absorption, and thus, bioavailability[1]. For orally administered drugs, a compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation. Poor aqueous solubility is a frequent cause of low oral bioavailability[1].

Publicly available experimental data on the aqueous solubility of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide is limited. Therefore, experimental determination is necessary. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method [2][3]. This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature, ensuring that a true equilibrium has been reached between the dissolved and undissolved solid forms.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The following protocol is a robust, self-validating system for determining the thermodynamic aqueous solubility of the title compound.

Principle

An excess amount of the solid compound is agitated in a specific aqueous buffer at a controlled temperature for a sufficient duration to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the solution by centrifugation and/or filtration. The concentration of the dissolved compound in the resulting saturated supernatant is then quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Reagents
  • 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (solid, high purity)

  • Phosphate Buffered Saline (PBS), pH 7.4 (or other relevant physiological buffers)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other suitable mobile phase modifier)

  • Scintillation vials or glass flasks with screw caps

  • Thermostatically controlled orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector

  • Analytical balance

Step-by-Step Protocol
  • Preparation of Test Solutions :

    • Weigh an excess amount of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (e.g., 2-5 mg) into at least three separate glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

    • Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to each vial.

  • Equilibration :

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature, typically 25°C or 37°C to mimic physiological conditions[2].

    • Agitate the samples at a constant, moderate speed for a predetermined period. A 24 to 48-hour incubation is generally sufficient to reach equilibrium[2][3]. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Separation :

    • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

    • To separate the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 14,000 rpm for 10-15 minutes). This step pellets the undissolved solid.

    • Carefully aspirate the clear supernatant. For an additional level of certainty, the supernatant should be filtered through a 0.22 µm syringe filter to remove any remaining microscopic particles. Causality Note: This dual separation process (centrifugation followed by filtration) is crucial to prevent solid particles from artificially inflating the measured concentration of the dissolved compound.

  • Quantification :

    • Prepare a series of calibration standards of the compound in the mobile phase at known concentrations.

    • Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV method.

    • The concentration of the compound in the supernatant is determined by comparing its peak area to the calibration curve. This concentration represents the aqueous solubility of the compound under the tested conditions.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Weigh excess compound B Add precise volume of buffer A->B C Incubate in shaker (25°C or 37°C) for 24-48 hours B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm) D->E G Analyze supernatant & standards by HPLC-UV E->G F Prepare calibration standards F->G H Determine concentration from calibration curve G->H Result Aqueous Solubility Value H->Result

Caption: Shake-Flask Method for Aqueous Solubility Determination.

Factors Influencing the Solubility of Sulfonamides

The solubility of sulfonamides, as a class of compounds, is influenced by several physicochemical factors. Understanding these can provide context for the experimentally determined solubility of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide.

  • Solid-State Properties : The crystalline form (polymorph) of a compound can significantly impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts because of the lower energy required to break the solid-state lattice[4].

  • pH and pKa : Sulfonamides are typically weakly acidic. The solubility of such compounds is pH-dependent. At a pH below the pKa of the sulfonamide group, the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the compound will ionize, leading to a significant increase in aqueous solubility.

  • Molecular Structure : The presence of polar functional groups, such as the cyano (-CN) and sulfonamide (-SO₂NH-) groups, can form hydrogen bonds with water, which tends to increase solubility. Conversely, non-polar regions of the molecule, like the benzene ring and the isopropyl group, contribute to its hydrophobicity and can decrease aqueous solubility. The overall solubility is a balance of these competing factors[5][6].

  • Temperature : The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with higher temperatures[7].

Conclusion

This technical guide has established the calculated molecular weight of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide and provided a detailed, actionable protocol for the experimental determination of its aqueous solubility using the shake-flask method. For drug development professionals, the rigorous and accurate measurement of these fundamental properties is an indispensable step in assessing a compound's potential for success and in guiding its formulation into a safe and effective therapeutic product.

References

  • PubChem. 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • NextSDS. 2-chloro-5-propanoylbenzene-1-sulfonamide — Chemical Substance Information. [Link]

  • PubChemLite. 2-chloro-5-propanoylbenzene-1-sulfonamide (C9H10ClNO3S). [Link]

  • NextSDS. 2-chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride — Chemical Substance Information. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • PubChem. 2-Chlorobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

  • SciELO. Thermodynamic study of the solubility of some sulfonamides in cyclohexane. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • SciSpace. Thermodynamic study of the solubility of some sulfonamides in cyclohexane. [Link]

  • WordPress.com. FACTORS AFFECTING DISSOLUTION RATE. [Link]

  • ResearchGate. Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Dosing Formulation of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide

Introduction The progression of novel chemical entities (NCEs) from discovery to preclinical and clinical evaluation is critically dependent on the development of appropriate dosing formulations.[1][2][3] A significant c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The progression of novel chemical entities (NCEs) from discovery to preclinical and clinical evaluation is critically dependent on the development of appropriate dosing formulations.[1][2][3] A significant challenge in this process is the increasing number of drug candidates with poor aqueous solubility, which can lead to low and variable bioavailability, hindering the accurate assessment of their pharmacokinetic, pharmacodynamic, and toxicological profiles.[4][5][6] This guide provides a comprehensive framework and detailed protocols for the development of an in vivo dosing formulation for the novel compound 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (CAS Number: 1523521-83-6[7]), a molecule with structural motifs common to compounds with limited aqueous solubility.

As a substituted benzenesulfonamide, this compound is anticipated to be lipophilic, presenting challenges for achieving desired concentrations in systemic circulation after in vivo administration.[8][9] This document is intended for researchers, scientists, and drug development professionals, offering a systematic approach from initial pre-formulation assessment to the preparation of various formulation types suitable for early-stage in vivo studies. The methodologies described herein are designed to be practical, scientifically sound, and adaptable to the specific requirements of the research setting.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough pre-formulation assessment is essential to characterize the physicochemical properties of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide. This initial step provides the data necessary to make informed decisions about the most appropriate formulation strategy.[10]

Workflow for Pre-formulation Assessment

G cluster_0 Pre-formulation Assessment A API Acquisition (2-chloro-5-cyano-N- (propan-2-yl)benzene-1-sulfonamide) B Visual Inspection (Crystallinity, Color, Morphology) A->B C Tier 1 Solubility Screen (Aqueous Buffers, Organic Solvents) B->C D Data Analysis & Solubility Classification C->D E Tier 2 Solubility Screen (Co-solvents, Surfactants, Lipids) D->E If poorly soluble F Selection of Formulation Strategy D->F If sufficiently soluble E->F

Caption: Workflow for the pre-formulation assessment of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide.

Protocol 1: Tiered Solubility Screening

This protocol outlines a systematic approach to determining the solubility of the target compound in a range of pharmaceutically relevant vehicles.

Objective: To estimate the solubility of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide and identify potential formulation vehicles.

Materials:

  • 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (powder form[7])

  • Glass vials (e.g., 2 mL) with screw caps

  • Vortex mixer

  • Orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Solvent Tiers:

TierVehicle TypeExamplesPurpose
1 Aqueous BufferspH 2.0 (0.01 N HCl), pH 7.4 (PBS), pH 9.0 (Borate Buffer)Assess pH-dependent solubility.
1 Organic SolventsEthanol, Propylene Glycol (PG), PEG 400, DMSOIdentify potential co-solvents.
2 Surfactants1% Tween® 80 in water, 1% Solutol® HS 15 in waterEvaluate potential for micellar solubilization.
2 LipidsCorn oil, Sesame oil, Medium-chain triglycerides (MCT)Assess suitability for lipid-based formulations.
2 Complexing Agents10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterEvaluate potential for inclusion complexation.

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., 10 mg) to a pre-weighed vial. The goal is to have undissolved solid remaining at equilibrium.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the selected test vehicle to the vial.

  • Equilibration: Tightly cap the vials and vortex for 1 minute. Place the vials on an orbital shaker at room temperature for 24-48 hours to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sampling and Dilution: Carefully collect a known volume of the supernatant. Dilute the supernatant with a suitable solvent (compatible with the analytical method) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility in mg/mL or µg/mL.

Interpretation of Results: The solubility data will guide the selection of an appropriate formulation strategy. For instance, if the compound shows significantly higher solubility in organic solvents compared to aqueous buffers, a co-solvent system may be a viable option.[11] If solubility is enhanced by surfactants or cyclodextrins, micellar or complexation-based formulations should be considered.[4][12]

Formulation Strategy Decision Tree

Based on the pre-formulation data, the following decision tree can guide the selection of a suitable formulation approach for early-stage in vivo studies.

G Start Pre-formulation Solubility Data Q1 Aqueous Solubility > Target Dose? Start->Q1 A1 Simple Aqueous Solution (e.g., Saline or PBS) Q1->A1 Yes Q2 Solubility in Co-solvents > Target Dose? Q1->Q2 No A2 Co-solvent Formulation (e.g., PEG400/PG/Water) Q2->A2 Yes Q3 Solubility Enhanced by Cyclodextrins? Q2->Q3 No A3 Cyclodextrin Formulation (e.g., HP-β-CD) Q3->A3 Yes A4 Aqueous Suspension (with wetting/suspending agents) Q3->A4 No

Caption: Decision tree for selecting a formulation strategy based on solubility data.

Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing common formulation types for poorly soluble compounds.

Protocol 2: Co-solvent Formulation

Rationale: This approach is suitable when the compound has poor aqueous solubility but is soluble in water-miscible organic solvents. The co-solvent system enhances the overall solubility of the drug in the final aqueous vehicle.[11][13]

Typical Co-solvents and Concentration Limits for Rodent Studies:

Co-solventTypical ConcentrationNotes
Polyethylene Glycol 400 (PEG 400)10-60%Generally well-tolerated. Can cause diarrhea at high doses.
Propylene Glycol (PG)10-40%Can cause hemolysis if administered intravenously at high concentrations.
Ethanol5-15%Use with caution due to potential pharmacological effects.
Dimethyl Sulfoxide (DMSO)<10%Potent solvent, but can have its own biological effects and enhance skin penetration.
Solutol® HS 155-20%A non-ionic surfactant that also acts as a solubilizer.

Procedure (Example: 20% PEG 400 / 80% Saline):

  • Weigh Compound: Accurately weigh the required amount of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide.

  • Initial Solubilization: Add the compound to a volume of PEG 400 equivalent to 20% of the final desired volume.

  • Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (30-40°C) may be applied if necessary, but stability should be confirmed.

  • Aqueous Phase Addition: Gradually add the saline (80% of the final volume) to the PEG 400 concentrate while continuously stirring or vortexing.

  • Final Check: Visually inspect the final formulation to ensure it is a clear, homogenous solution with no signs of precipitation.

  • pH Measurement: Measure the pH of the final formulation. If necessary, adjust to a physiologically acceptable range (typically pH 5-8) using dilute HCl or NaOH.

Protocol 3: Aqueous Suspension

Rationale: When the compound's solubility is too low for a solution-based formulation at the required dose, a suspension is a common alternative. The goal is to create a uniform dispersion of fine drug particles in an aqueous vehicle. Particle size reduction can improve dissolution rate.[5][14]

Key Excipients for Suspensions:

Excipient TypeFunctionExamplesTypical Concentration
Wetting AgentReduces surface tension between drug particles and the vehicle.Tween® 80, Poloxamer 1880.1 - 2.0%
Suspending AgentIncreases viscosity to slow down particle sedimentation.Carboxymethyl cellulose (CMC), Hydroxypropyl methylcellulose (HPMC)0.5 - 2.0%
VehicleThe continuous phase.Water, Saline, 5% Dextroseq.s. to 100%

Procedure (Example: 0.5% HPMC / 0.1% Tween® 80 in Water):

  • Prepare Vehicle: Add the suspending agent (HPMC) to the vehicle (water) and stir until fully hydrated and a viscous solution is formed. Add the wetting agent (Tween® 80) and mix until homogenous.

  • Weigh Compound: Accurately weigh the required amount of the compound. If possible, micronize the compound using a mortar and pestle to reduce particle size.

  • Create a Paste: Add a small amount of the vehicle to the weighed compound and triturate to form a smooth, uniform paste. This ensures individual particles are wetted.

  • Dilution: Gradually add the remaining vehicle to the paste with continuous stirring or mixing to form the final suspension.

  • Homogenization: Use a high-shear homogenizer if available to ensure a uniform particle size distribution.

  • Storage and Dosing: Store the suspension in a tightly sealed container. Always shake well before each dose administration to ensure uniformity.

Protocol 4: Cyclodextrin-Based Formulation

Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively increasing their apparent aqueous solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and favorable safety profile.

Procedure (Example: 20% HP-β-CD in Water):

  • Prepare Cyclodextrin Vehicle: Weigh the required amount of HP-β-CD and dissolve it in purified water or saline to make a 20% (w/v) solution. Stir until the cyclodextrin is fully dissolved.

  • Weigh Compound: Accurately weigh the required amount of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide.

  • Complexation: Add the compound to the HP-β-CD solution.

  • Equilibration: Vigorously stir or sonicate the mixture. The complexation process can take several hours. Stirring overnight at room temperature is often effective. Gentle heating can sometimes accelerate the process, but the effect of temperature on complex stability should be considered.

  • Filtration (Optional but Recommended): If a true solution is desired, filter the final formulation through a 0.22 µm filter to remove any undissolved particles or potential microbial contamination. This step also confirms that the drug is fully solubilized and not present as a fine suspension.

  • Final Check: The final formulation should be a clear, particle-free solution.

Conclusion

The development of a suitable in vivo dosing formulation for a new chemical entity like 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide is a critical step in preclinical research. Due to the high probability of this compound exhibiting poor aqueous solubility, a systematic approach beginning with a thorough pre-formulation assessment is paramount. The protocols detailed in this guide provide a practical framework for characterizing the compound's solubility and for preparing various formulation types, including co-solvent systems, aqueous suspensions, and cyclodextrin-based solutions. The choice of formulation will ultimately depend on the physicochemical properties of the compound, the required dose, the route of administration, and the specific goals of the in vivo study. By following a logical, data-driven approach, researchers can develop robust and reliable formulations that enable the accurate evaluation of novel therapeutic candidates.

References

  • Mouton, C., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. Retrieved from [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Kumar, S., et al. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

  • Strickley, R.G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Retrieved from [Link]

  • Lee, Y., et al. (2003). An intravenous formulation decision tree for discovery compound formulation development. ResearchGate. Retrieved from [Link]

  • Al-Achi, A., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Patel, V.R., et al. (2012). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • Laboratorios Rubió. (2025, November 24). Step-by-Step Drug Formulation Development Guide. Retrieved from [Link]

  • Sharma, D., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Garg, R., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • Patheon Pharma Services. (2026, February 20). Pharmaceutical Formulation Development: Principles & Process. Retrieved from [Link]

  • BioPharma Services Inc. (2024, November 1). Developing Formulations for Phase 1 Clinical Trials. Retrieved from [Link]

  • U.S. Environmental Protection Agency. 2-Thiophenesulfonamide, 5-chloro- Properties. Retrieved from [Link]

  • Khan, K.M., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Retrieved from [Link]

  • Asif, M. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Retrieved from [Link]

  • NextSDS. 2-chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride. Retrieved from [Link]

  • Yilmaz, I., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Retrieved from [Link]

  • Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Retrieved from [Link]

  • Liber, B., et al. (2020). The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (GW9662) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry. Retrieved from [Link]

  • NextSDS. 2-chloro-5-propanoylbenzene-1-sulfonamide. Retrieved from [Link]

  • Porubsky, S., et al. (2021). Blockade of Glycosphingolipid Synthesis Inhibits Cell Cycle and Spheroid Growth of Colon Cancer Cells In Vitro and Experimental Colon Cancer Incidence In Vivo. MDPI. Retrieved from [Link]

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Application

cell culture assay preparation using 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide

Application Note & Protocol Topic: High-Throughput Screening for Cytotoxic Effects of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide Using a Cell-Based Viability Assay Audience: Researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Throughput Screening for Cytotoxic Effects of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide Using a Cell-Based Viability Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Novel Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] While initially developed as antimicrobial drugs, the versatility of the sulfonamide moiety has led to the discovery of compounds with diverse pharmacological activities, including diuretic, hypoglycemic, and anti-inflammatory properties.[1][2] In recent years, significant research has focused on sulfonamide derivatives as potent anticancer agents.[3][4] These compounds can exert their effects through various mechanisms, such as the disruption of microtubule polymerization, inhibition of carbonic anhydrase, and perturbation of the cell cycle, leading to growth arrest and apoptosis in cancer cells.[2][5]

2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (CAS: 1523521-83-6) is a novel synthetic compound belonging to this promising class. Its structure, featuring a chlorinated and cyanated benzene ring, suggests a potential for significant biological activity, meriting investigation as a candidate for cancer drug discovery.[6] Cell-based assays are fundamental tools in the early stages of this process, providing a physiologically relevant environment to assess a compound's efficacy, toxicity, and mechanism of action (MOA).[7][8]

This application note provides a comprehensive, field-tested protocol for determining the cytotoxic potential of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide. We detail the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, a robust and reliable method for quantifying metabolically active cells. The causality behind each step is explained to ensure both reproducibility and a clear understanding of the experimental system, empowering researchers to generate high-quality, decision-making data for their drug discovery programs.

Assay Principle: Quantifying Cell Viability with MTT

The MTT assay is a quantitative colorimetric method for assessing cell viability. The principle is based on the enzymatic activity of mitochondrial NAD(P)H-dependent cellular oxidoreductases, which are predominantly active in viable, proliferating cells. These enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan precipitate. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The measured absorbance is directly proportional to the number of metabolically active (viable) cells in the well, allowing for the precise calculation of cell death induced by a cytotoxic compound.

Compound Information & Reagent Preparation

Test Compound Specifications
PropertyValue
IUPAC Name 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide[6]
Synonym 2-chloro-5-cyano-N-isopropylbenzenesulfonamide[6]
CAS Number 1523521-83-6[6]
Molecular Formula C₁₀H₁₁ClN₂O₂S[6]
Molecular Weight 274.73 g/mol
Physical Form Powder[6]
Storage Temp. Room Temperature[6]
Reagent & Stock Solution Preparation
  • Compound Stock Solution (10 mM): The primary challenge in handling novel organic compounds is ensuring complete solubilization to achieve accurate and reproducible concentrations. Dimethyl sulfoxide (DMSO) is the solvent of choice for many sulfonamides due to its high solubilizing power.[9]

    • Calculate the mass of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide required to make a 10 mM stock solution (e.g., for 10 mL of stock, weigh out 27.47 mg).

    • Add the powder to an appropriate sterile microcentrifuge tube or vial.

    • Add the calculated volume of cell-culture grade, anhydrous DMSO.

    • Vortex vigorously for 5-10 minutes until the compound is fully dissolved. A brief sonication may be used if necessary.

    • Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • MTT Reagent (5 mg/mL):

    • Dissolve 500 mg of MTT powder in 100 mL of sterile Phosphate Buffered Saline (PBS).

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store in a light-protected container at 4°C for up to one month.

  • Solubilization Buffer:

    • Prepare a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl. For 100 mL, dissolve 10 g of SDS in approximately 90 mL of 0.01 M HCl. Gently heat and stir to dissolve, then adjust the final volume to 100 mL.

Experimental Workflow & Protocols

The overall experimental process is designed to ensure accuracy and reproducibility, from initial cell handling to final data interpretation.

G cell_culture Maintain & Expand Cancer Cell Line seed_plate Seed Cells into 96-Well Plate cell_culture->seed_plate prep_dilutions Prepare Serial Dilutions of Test Compound treat_cells Add Compound to Cells (72h Incubation) prep_dilutions->treat_cells Day 2 add_mtt Add MTT Reagent (2-4h Incubation) solubilize Add Solubilization Buffer (Overnight Incubation) add_mtt->solubilize Day 5 read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze_data Calculate % Viability & Determine IC50 Value read_plate->analyze_data

Caption: General experimental workflow for the cell viability assay.

Protocol 1: Cell Seeding and Culture

The choice of cell line is critical for the biological relevance of the assay.[7] Based on studies of similar sulfonamide compounds, human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) are appropriate models.[3][9]

  • Cell Maintenance: Culture cells in appropriate media (e.g., DMEM for HCT-116, RPMI-1640 for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Harvesting: When cells reach 70-80% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete media and centrifuge to pellet the cells.

  • Cell Counting: Resuspend the cell pellet in fresh media and determine the cell density and viability using a hemocytometer with Trypan Blue exclusion or an automated cell counter.

  • Plate Seeding: Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Dispense 100 µL into each well of a 96-well flat-bottom plate, yielding 5,000 cells per well.

    • Expert Insight: Seeding density is a crucial parameter. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. 5,000 cells/well is an empirically validated starting point for a 72-hour assay.

  • Incubation: Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth before compound exposure.

Protocol 2: Compound Treatment and MTT Assay
  • Prepare Serial Dilutions:

    • In a separate sterile 96-well plate or in tubes, prepare 2X working concentrations of the test compound by diluting the 10 mM stock solution in complete cell culture medium. A typical 8-point, 3-fold dilution series might range from 100 µM to 0.05 µM (final concentration).

    • Causality: Preparing 2X solutions allows for the addition of an equal volume (100 µL) to the 100 µL of media already in the cell plate wells, minimizing disturbance to the cells and ensuring accurate final concentrations.

  • Establish Controls:

    • Vehicle Control: Prepare wells with medium containing the highest concentration of DMSO used in the dilution series (e.g., 0.5%). This is essential to confirm that the solvent itself does not induce cytotoxicity.

    • Untreated Control (100% Viability): Prepare wells containing only cells and complete medium.

    • Positive Control: Use a known cytotoxic agent (e.g., Doxorubicin at 10 µM) to validate the assay's ability to detect cell death.

  • Cell Treatment:

    • After the 24-hour attachment period, carefully remove the medium from the cell plate.

    • Add 100 µL of the appropriate 2X compound dilutions and controls to the wells in triplicate.

    • Incubate the plate for 72 hours at 37°C with 5% CO₂.[2]

  • MTT Assay Execution:

    • After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of the Solubilization Buffer (10% SDS in 0.01 M HCl) to each well.

    • Place the plate on a shaker for 15 minutes to aid dissolution, then incubate overnight in a humidified chamber at 37°C.

  • Data Acquisition:

    • The next day, ensure all formazan is dissolved. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm if available to subtract background noise.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank wells (media only) from all other readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of viable cells at each compound concentration.

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Determine IC₅₀ Value:

    • Plot the Percent Viability against the log of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.

    • Trustworthiness: A well-defined sigmoidal curve with a good R² value (>0.95) indicates a reliable and dose-dependent cytotoxic effect.

Hypothesized Mechanism & Further Investigation

Many sulfonamide-based anticancer agents function by inducing cell cycle arrest.[5] Should 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide demonstrate potent cytotoxicity, a logical next step would be to investigate its effect on cell cycle progression using flow cytometry.

G G1 G1 Phase (Growth) Checkpoint1 G1/S Checkpoint G1->Checkpoint1 S S Phase (DNA Synthesis) G2 G2 Phase (Growth & Prep) S->G2 Checkpoint2 G2/M Checkpoint G2->Checkpoint2 M M Phase (Mitosis) M->G1 Cell Division Compound 2-chloro-5-cyano-N-(propan-2-yl) benzene-1-sulfonamide Compound->Checkpoint1 Inhibition Compound->Checkpoint2 Inhibition Checkpoint1->S Apoptosis Apoptosis (Cell Death) Checkpoint1->Apoptosis Arrest leads to Checkpoint2->M Checkpoint2->Apoptosis Arrest leads to

Caption: Hypothesized mechanism of action via cell cycle arrest.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a homogenous single-cell suspension before seeding; Use calibrated multichannel pipettes; Avoid using the outermost wells of the plate.
No Cytotoxic Effect Observed Compound is inactive at tested concentrations; Compound precipitated out of solution; Incorrect incubation time.Test a higher concentration range; Visually inspect dilutions for precipitation and consider a lower stock concentration; Perform a time-course experiment (24, 48, 72h).
Vehicle Control Shows High Toxicity DMSO concentration is too high; DMSO is not anhydrous or is contaminated.Ensure the final DMSO concentration in the well is ≤0.5%; Use fresh, high-purity, anhydrous DMSO for stock preparation.
Low Absorbance Signal in All Wells Too few cells seeded; Cells were not healthy at the time of seeding; MTT reagent is degraded.Optimize seeding density; Ensure cell viability is >95% before seeding; Use fresh or properly stored MTT reagent.

Safety Precautions

2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide is a chemical for research use. According to its safety data, it may be harmful if swallowed, inhaled, or comes into contact with skin, and can cause skin and eye irritation.[6] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the compound powder and concentrated DMSO stock should be performed in a chemical fume hood.

References

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  • Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi. ACS Publications. [Link]

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  • Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. PMC. [Link]

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  • Synthesis and Biological Evaluation of Newly Synthesized Flavones. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. [Link]

  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. ResearchGate. [Link]

  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI. [Link]

  • 2-chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride. NextSDS. [Link]

  • Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation. MDPI. [Link]

  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-3-(2-Alkylthio-4-chloro-5-methylbenze-Kowiel-Majewska/f18d53b92a2a466085a67645d94715f5a8de709a]([Link]

  • In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates. ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry. [Link]

Sources

Method

Application Notes and Protocols for Catalytic Cross-Coupling Reactions with 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide

Introduction: A Versatile Scaffold for Modern Chemistry The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its diverse biological activities.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its diverse biological activities.[1][2][3][4][5] The target molecule, 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide, represents a highly functionalized and synthetically versatile building block for drug discovery and materials science. Its structure, featuring an electron-deficient aromatic ring substituted with a chloro leaving group, a cyano moiety, and an N-isopropylsulfonamide, makes it an ideal candidate for diversification through palladium-catalyzed cross-coupling reactions.[6][7] These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[8]

This guide provides detailed application notes and protocols for three key palladium-catalyzed cross-coupling reactions utilizing this substrate: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.

The Substrate: Electronic and Steric Considerations

The reactivity of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide in cross-coupling reactions is governed by several key features:

  • Electron-Deficient Aryl Chloride: The presence of two strong electron-withdrawing groups, the cyano (-CN) and the sulfonamide (-SO₂NHR), significantly lowers the electron density of the aromatic ring. This electronic deficit facilitates the oxidative addition of the C-Cl bond to a low-valent palladium catalyst, which is often the rate-determining step for aryl chlorides.[9]

  • Steric Hindrance: The N-isopropyl group on the sulfonamide introduces moderate steric bulk in the vicinity of the reaction center. This can influence the choice of ligand and reaction conditions to ensure efficient coupling.

  • Functional Group Tolerance: The cyano and sulfonamide groups are generally stable under the conditions of many cross-coupling reactions, allowing for their incorporation into the final products without the need for protecting groups.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures by reacting an organoboron reagent with an organic halide.[8][9][10]

A. Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10][11] The electron-deficient nature of the substrate facilitates the initial oxidative addition of the aryl chloride to the Pd(0) catalyst. The subsequent transmetalation with the boronic acid, activated by a base, and the final reductive elimination to form the C-C bond are often promoted by bulky, electron-rich phosphine ligands.[12][13][14]

Suzuki_Miyaura_Mechanism cluster_0 Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl(L2) Pd(0)L2->Aryl-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-Cl(L2)->Aryl-Pd(II)-OR'(L2) Base (e.g., K2CO3) - Cl- Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-OR'(L2)->Aryl-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Aryl-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration of Catalyst Aryl-Ar' Aryl-Ar' Aryl-Pd(II)-Ar'(L2)->Aryl-Ar' Reductive Elimination

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
B. Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • Buchwald ligand (e.g., SPhos, XPhos) (2-6 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

  • To an oven-dried reaction vessel, add 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (1.0 eq), arylboronic acid, Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C. Data Summary: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale/Justification
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precursors for the active Pd(0) species.[13]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are crucial for activating the C-Cl bond of electron-deficient aryl chlorides and promoting efficient reductive elimination.[12][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield; weaker carbonate bases are often sufficient and offer good functional group compatibility.[9]
Solvent 1,4-Dioxane, Toluene, THF/H₂OThe choice of solvent affects the solubility of reagents and the reaction temperature. Aqueous solvent mixtures can sometimes accelerate the reaction.[15]
Temperature 80 - 110 °CHigher temperatures are often required for the coupling of aryl chlorides.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[6][7]

A. Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[16][17] Reductive elimination from this intermediate furnishes the desired C-N bond and regenerates the active Pd(0) catalyst.[16] For challenging substrates like electron-deficient aryl chlorides, the use of sterically hindered, electron-rich ligands is often necessary to facilitate both the oxidative addition and the reductive elimination steps.[6][18]

Buchwald_Hartwig_Mechanism cluster_1 Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl(L2) Pd(0)L2->Aryl-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) [Aryl-Pd(II)-N(H)R1R2(L2)]+Cl- [Aryl-Pd(II)-N(H)R1R2(L2)]+Cl- Aryl-Pd(II)-Cl(L2)->[Aryl-Pd(II)-N(H)R1R2(L2)]+Cl- Amine Coordination (R1R2NH) Aryl-Pd(II)-NR1R2(L2) Aryl-Pd(II)-NR1R2(L2) [Aryl-Pd(II)-N(H)R1R2(L2)]+Cl-->Aryl-Pd(II)-NR1R2(L2) Deprotonation (Base) Aryl-Pd(II)-NR1R2(L2)->Pd(0)L2 Regeneration of Catalyst Aryl-NR1R2 Aryl-NR1R2 Aryl-Pd(II)-NR1R2(L2)->Aryl-NR1R2 Reductive Elimination Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle (Classical) Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl(L2) Pd(0)L2->Aryl-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Aryl-Pd(II)-C≡CR(L2) Aryl-Pd(II)-C≡CR(L2) Aryl-Pd(II)-Cl(L2)->Aryl-Pd(II)-C≡CR(L2) Transmetalation Aryl-Pd(II)-C≡CR(L2)->Pd(0)L2 Regeneration Aryl-C≡CR Aryl-C≡CR Aryl-Pd(II)-C≡CR(L2)->Aryl-C≡CR Reductive Elimination R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base, Cu(I) R-C≡C-Cu->Aryl-Pd(II)-Cl(L2) To Transmetalation

Sources

Application

preparation of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide stock solutions

Application Note: Preparation and Management of 2-Chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide Stock Solutions for Biological Assays Executive Summary & Physicochemical Rationale The compound 2-chloro-5-cyano-N-(p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Management of 2-Chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide Stock Solutions for Biological Assays

Executive Summary & Physicochemical Rationale

The compound 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (CAS: 1523521-83-6) is a highly lipophilic building block and screening compound utilized in medicinal chemistry and high-throughput screening (HTS) campaigns. Structurally, it features a chlorobenzonitrile core coupled with an N-isopropyl sulfonamide moiety. The strong self-assembling interactions inherent to sulfonamide groups often result in high crystal lattice energy, rendering such compounds sparingly soluble in aqueous buffers[1].

To achieve reproducible pharmacological data, the compound must first be solubilized in a strong hydrogen-bond acceptor solvent[2]. 100% anhydrous Dimethyl Sulfoxide (DMSO) is the universal "gold standard" solvent for HTS compound management due to its ability to disrupt these intermolecular forces and solubilize diverse chemical structures[3],[4]. This application note details a self-validating protocol for generating standardized 10 mM master stock solutions, implementing quality control (QC), and executing aqueous dilutions that prevent compound precipitation (solvent crash) during in vitro bioassays.

Table 1: Quantitative Physicochemical Profile

ParameterValue / Description
IUPAC Name 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide
CAS Number 1523521-83-6
Molecular Formula C₁₀H₁₁ClN₂O₂S
Molecular Weight 258.72 g/mol
Primary Solvent 100% Anhydrous DMSO
Target Master Stock 10 mM (2.587 mg/mL)
Aqueous Solubility Poor (Requires kinetic solubility management via DMSO dilution)

Workflow Visualization

The following workflow illustrates the critical path from raw powder to assay-ready aqueous dilution, emphasizing the integration of a rigorous QC step to ensure a self-validating system.

G Powder Solid Compound (CAS: 1523521-83-6) Weighing Analytical Weighing (Target: 2.587 mg) Powder->Weighing Dissolution Dissolution in Anhydrous DMSO (1.000 mL for 10 mM) Weighing->Dissolution QC Quality Control (LC-MS / UV 214 nm) Dissolution->QC Aliquoting Aliquoting (Single-use volumes) QC->Aliquoting Pass (>95% Purity) Storage Cryo-Storage (-20°C to -80°C, Desiccated) Aliquoting->Storage Dilution Aqueous Dilution (Assay Buffer, ≤1% DMSO) Storage->Dilution Thaw once Bioassay In Vitro / Cell-Based Assay Dilution->Bioassay

Workflow for the preparation, QC, and dilution of DMSO master stock solutions.

Experimental Protocols: Master Stock Preparation

Mechanistic Insight: DMSO is highly hygroscopic. If exposed to ambient humidity, it rapidly absorbs water, which drastically lowers the thermodynamic solubility of the dissolved sulfonamide[5],[4]. This leads to micro-precipitation within the storage tube. Therefore, all dissolution steps must utilize anhydrous DMSO (≤0.005% water) and limit atmospheric exposure.

Protocol A: Preparation of a 10 mM Master Stock
  • Equilibration: Remove the vial of solid 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining stock integrity.

  • Weighing: Using a calibrated analytical balance, weigh exactly 2.587 mg of the compound into a sterile, amber glass vial or a 2D-barcoded Matrix™ tube[6].

  • Solvent Addition: Add exactly 1.000 mL of sterile, anhydrous 100% DMSO to the vial to achieve a 10 mM concentration. This concentration is the standardized baseline for HTS compound hubs[7],[8].

  • Dissolution: Seal the tube tightly. Vortex gently for 60 seconds. If the compound does not fully dissolve, sonicate the sealed tube in a room-temperature water bath for 5–10 minutes[8]. Avoid excessive heating, which can degrade the cyano group or drive solvent evaporation.

  • Aliquoting: Immediately dispense the 10 mM master stock into single-use aliquots (e.g., 20 μL to 50 μL) in tightly sealed, low-binding microcentrifuge tubes.

  • Storage: Store aliquots at -20°C or -80°C. Never subject the stock to repeated freeze-thaw cycles , as this introduces condensation and drives compound precipitation[5].

Quality Control (QC) - The Self-Validating System

Before any biological assay is performed, the master stock must be validated. Actual concentrations in DMSO can deviate from target calculations due to static charge during weighing, residual salts, or incomplete dissolution[7].

Protocol B: High-Throughput LC-MS Validation
  • Sampling: Pull a 1 μL sample from a representative 10 mM DMSO aliquot.

  • Dilution: Dilute the sample 1:100 in an MS-grade Acetonitrile/Water (50:50) mixture to fall within the linear dynamic range of the detector.

  • Analysis: Run the sample through a UPLC-MS system.

  • Validation Criteria:

    • Identity: Confirm the presence of the parent ion ( [M+H]+ expected at m/z ~259.0).

    • Purity: Assess purity using UV absorbance at 214 nm (capturing the chlorobenzonitrile core) and Evaporative Light Scattering Detection (ELSD) as a universal backup[9]. The stock passes QC only if purity is ≥95%.

Aqueous Dilution and Assay Deployment

Mechanistic Insight: When a 100% DMSO stock is introduced into an aqueous buffer (e.g., PBS or cell culture media), the compound is forced into a supersaturated state. The concentration measured before precipitation occurs is known as the kinetic solubility[7],[10]. To maximize the kinetic solubility window (typically 2 to 24 hours) and prevent cytotoxicity, the final DMSO concentration in the assay must be strictly controlled to ≤ 0.5% – 1.0%[11],[5].

Protocol C: Serial Dilution to Prevent Solvent Crash

To maintain a constant DMSO background across all dose-response wells, perform serial dilutions in 100% DMSO first, followed by a single dilution step into the aqueous buffer[5].

  • DMSO Serial Dilution: Create intermediate stocks in 100% DMSO. For example, to create a 100-fold concentrated intermediate plate, dilute the 10 mM master stock to 1 mM, 100 μM, and 10 μM using 100% DMSO.

  • Aqueous Transfer: Transfer 1 part of the DMSO intermediate stock into 99 parts of the pre-warmed (37°C) aqueous assay buffer (a 1:100 dilution).

    • Critical Technique: Always add the DMSO stock into the larger volume of rapidly mixing buffer. Do not add buffer to the DMSO. This prevents localized zones of high compound concentration that exceed the nucleation threshold and trigger immediate precipitation[10].

  • Final State: The resulting working solutions will have a uniform 1.0% DMSO concentration, with the compound suspended at its kinetic solubility limit, ready for immediate application to the assay plate.

Table 2: Dilution Matrix for a 1% Final DMSO Assay

Desired Assay Conc.Intermediate DMSO StockVolume of IntermediateVolume of Aqueous BufferFinal DMSO %
100 μM 10 mM (Master)1.0 μL99.0 μL1.0%
10 μM 1 mM1.0 μL99.0 μL1.0%
1 μM 100 μM1.0 μL99.0 μL1.0%
Vehicle Control 100% DMSO (Blank)1.0 μL99.0 μL1.0%

References

  • Separation Science in Drug Development, Part 2: High‑Throughput Characterization. Chromatography Online. Available at: [Link]

  • Compound Management for Quantitative High-Throughput Screening. National Institutes of Health (PMC). Available at:[Link]

  • Compound Management Services. Selvita. Available at:[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. ResearchGate. Available at: [Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at:[Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis. ResearchGate. Available at: [Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Universitat de Barcelona. Available at:[Link]

  • Implementation of high-throughput quality control processs within compound management. European Pharmaceutical Review. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Guide for 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide Solubility in DMSO

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing challenges with the dissolution and storage of 2-chloro-5-cyan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing challenges with the dissolution and storage of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide in dimethyl sulfoxide (DMSO) for high-throughput screening (HTS) or in vitro assays.

While DMSO is the universal solvent of choice in drug discovery, structurally rigid molecules with strong intermolecular hydrogen-bonding capabilities often present unique thermodynamic barriers to solvation.

Part 1: Core FAQs – Mechanistic Troubleshooting

Q1: Why is 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide precipitating in my DMSO stock solutions despite being a small molecule? A: The solubility issue is rooted in the molecule's high crystal lattice energy and the hygroscopic nature of DMSO. The structure contains a highly polar sulfonamide core (-SO₂NH-), a strong dipole from the cyano group (-C≡N), and a lipophilic chloro-substituted aromatic ring. The sulfonamide N-H acts as a potent hydrogen bond donor, while the S=O and cyano groups act as acceptors, creating a tightly packed, thermodynamically stable crystalline form. Furthermore, 100% DMSO is highly hygroscopic. Upon exposure to ambient air, DMSO rapidly absorbs atmospheric water. Water molecules preferentially hydrogen-bond with the S=O group of DMSO, effectively displacing the solvated sulfonamide molecules. This decreases the solvent's capacity to disrupt the compound's crystal lattice, leading to rapid precipitation[1].

Q2: How can I overcome the high activation energy required to dissolve the crystalline form without causing thermal degradation? A: To force the compound into solution, you must provide enough kinetic energy to break the intermolecular hydrogen bonds of the crystal lattice without exceeding the thermal stability threshold of the cyano and sulfonamide groups. We recommend a combination of acoustic cavitation (sonication) and mild thermal energy (37°C) . Sonication creates microscopic localized pressure and temperature gradients (cavitation bubbles) that physically disrupt the lattice structure much more effectively than bulk heating, while preserving the chemical integrity of the molecule.

Q3: What if 100% anhydrous DMSO is still insufficient to reach my target concentration (e.g., 50 mM or 100 mM)? A: If the maximum thermodynamic solubility in pure DMSO is reached, you must alter the solubility parameter of the solvent system. According to the Extended Hildebrand Solubility Approach (EHSA), the solubility of sulfonamides can be drastically altered in binary or ternary solvent mixtures by matching the cohesive energy density of the solvent to the solute[2]. For highly lipophilic sulfonamides, introducing a co-solvent such as 10% Polyethylene Glycol 400 (PEG400) or N-methyl-2-pyrrolidone (NMP) can disrupt the DMSO-water hydrogen bonding network and stabilize the hydrophobic aromatic ring, significantly increasing the solubility limit.

Part 2: Experimental Protocols

Protocol: Preparation of High-Concentration DMSO Stock Solutions

This protocol is designed as a self-validating system to ensure complete dissolution and prevent downstream precipitation during assay preparation.

Step 1: Solvent Quality Control

  • Do not use benchtop DMSO that has been opened for more than 48 hours.

  • Use only sealed, anhydrous DMSO (≥99.9% purity, water content ≤0.005%).

  • Perform all initial solvent transfers inside a desiccator or a nitrogen/argon-purged glove box to prevent initial water seeding.

Step 2: Controlled Dissolution

  • Accurately weigh the required mass of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide into a sterile, amber glass vial. (Note: Glass is preferred over plastic to prevent leaching of plasticizers by DMSO).

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Cap the vial tightly and vortex vigorously for 2 minutes.

Step 3: Thermal and Acoustic Disruption

  • If the solution remains cloudy (indicating unbroken crystalline domains), place the sealed vial in a water-bath sonicator pre-heated to 37°C.

  • Sonicate for 15 minutes.

  • Remove and visually inspect against a light source. The solution must be completely optically clear. If micro-crystals persist, add a co-solvent (e.g., 5-10% v/v PEG400) and repeat the sonication step.

Step 4: Aliquoting and Storage

  • To prevent the detrimental effects of freeze-thaw cycles—which nucleate crystal growth—immediately divide the master stock into single-use aliquots (e.g., 10-50 µL).

  • Purge the headspace of each aliquot tube with Argon gas before sealing.

  • Store at -20°C or -80°C in a desiccated container.

Part 3: Quantitative Data & Troubleshooting Matrix

The following table summarizes the causal variables affecting the solubility of crystalline sulfonamides in DMSO and provides expected outcomes based on empirical HTS storage data.

Solvent ConditionWater Content (% w/w)Disruption MethodTempMax Stable ConcentrationRisk of Precipitation
Benchtop DMSO> 0.5% (Ambient)Vortex only25°C< 5 mMCritical (Within hours)
Anhydrous DMSO≤ 0.005%Vortex only25°C~ 10 - 20 mMModerate (Upon freeze-thaw)
Anhydrous DMSO≤ 0.005%Sonication (15 min)37°C~ 50 mMLow (If stored under Argon)
DMSO + 10% PEG400≤ 0.005%Sonication (15 min)37°C> 100 mMVery Low

Part 4: Logical & Workflow Visualizations

Workflow Start Weigh 2-chloro-5-cyano-N- (propan-2-yl)benzene-1-sulfonamide AddDMSO Add Anhydrous DMSO (Argon Purged Environment) Start->AddDMSO Vortex Vortex Vigorously (2 minutes) AddDMSO->Vortex Check Is Solution Optically Clear? Vortex->Check Sonicate Sonicate at 37°C (15 minutes) Check->Sonicate  No Success Aliquot into Single-Use Vials Purge with Argon & Store at -20°C Check->Success  Yes Sonicate->Check CoSolvent Add 5-10% Co-solvent (e.g., PEG400 or NMP) Sonicate->CoSolvent  If persistent CoSolvent->Vortex

Workflow for optimizing DMSO solubilization of crystalline sulfonamides.

Mechanism DMSO 100% Anhydrous DMSO (High Solubilizing Power) Interaction DMSO-Water Hydrogen Bonding (Displaces Solvated Drug) DMSO->Interaction Water Atmospheric Moisture (Hygroscopic Absorption) Water->Interaction Precipitation Sulfonamide Precipitation (Crystal Lattice Re-formation) Interaction->Precipitation Decreased Solvation Capacity

Mechanism of water-induced precipitation in DMSO stock solutions.

References

  • Waybright TJ, Britt JR, McCloud TG. "Overcoming problems of compound storage in DMSO: solvent and process alternatives." Journal of Biomolecular Screening, 2009. Available at:[Link]

  • Martin A, Wu PL, Velasquez T. "Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents." Journal of Pharmaceutical Sciences, 1985. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-5-Cyano-N-(Propan-2-Yl)Benzene-1-Sulfonamide Synthesis

Welcome to the dedicated technical support portal for the synthesis of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide. This guide is specifically engineered for researchers, process chemists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support portal for the synthesis of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide. This guide is specifically engineered for researchers, process chemists, and drug development professionals. It provides mechanistic insights, self-validating protocols, and targeted troubleshooting to optimize yield and purity during the S-N coupling of 2-chloro-5-cyanobenzenesulfonyl chloride with isopropylamine.

Mechanistic Overview & Causality

The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary amine is a foundational methodology in medicinal chemistry[1]. In this specific reaction, 2-chloro-5-cyanobenzenesulfonyl chloride acts as a highly activated electrophile. The electron-withdrawing nature of both the chloro and cyano substituents significantly increases the electrophilicity of the sulfonyl sulfur, making it highly reactive[2].

Understanding the causality of this reactivity is critical: while the activated sulfonyl chloride promotes rapid amination with isopropylamine, it simultaneously increases the molecule's susceptibility to nucleophilic attack by ambient moisture (hydrolysis)[1]. Furthermore, the generation of hydrochloric acid (HCl) as a byproduct necessitates the use of a non-nucleophilic base (such as triethylamine, TEA) to act as an acid scavenger. Without it, the isopropylamine becomes protonated, forming an unreactive ammonium salt and stalling the reaction[1].

ReactionPathway SM1 2-chloro-5-cyanobenzenesulfonyl chloride Target 2-chloro-5-cyano-N-(propan-2-yl) benzene-1-sulfonamide SM1->Target + Isopropylamine Base (TEA) 0°C Hydrolysis 2-chloro-5-cyanobenzene sulfonic acid SM1->Hydrolysis + H2O Competing SM2 Isopropylamine SM2->Target Water H2O (Moisture) Water->Hydrolysis

Reaction pathway and competing hydrolysis in sulfonamide synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific physical and chemical indicators during the workflow, researchers can confirm the integrity of the reaction in real-time.

Reagents & Stoichiometry:

  • 2-Chloro-5-cyanobenzenesulfonyl chloride: 1.0 eq (Limiting reagent)

  • Isopropylamine (Propan-2-amine): 1.2 eq (Slight excess to ensure complete conversion)

  • Triethylamine (TEA): 1.5 eq (Acid scavenger)

  • Anhydrous Dichloromethane (DCM): 10 volumes

Step-by-Step Methodology:

  • Preparation & Inertion: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N2) or Argon and cool in a desiccator[1].

    • Causality: Eliminates ambient moisture to prevent competitive sulfonyl chloride hydrolysis.

  • Amine Solution Formulation: Add anhydrous DCM (5 vols), isopropylamine (1.2 eq), and TEA (1.5 eq) to the flask. Cool the mixture strictly to 0 °C using an ice-water bath[1].

  • Electrophile Addition: Dissolve 2-chloro-5-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (5 vols). Add this solution dropwise to the amine mixture over 15–30 minutes[1].

    • Self-Validation Check: Monitor the internal temperature. The S-N coupling is exothermic. A controlled temperature rise (staying below 5 °C) validates that the reaction is proceeding safely. A spike above 5 °C correlates with increased side-product formation.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2-4 hours[1].

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The reaction is complete when the highly UV-active starting material spot (Rf ~0.7) is entirely replaced by the product spot (Rf ~0.4).

  • Quench and Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N aqueous HCl (2 x 5 vols) and saturated aqueous NaCl (brine, 1 x 5 vols).

    • Causality: The 1N HCl wash protonates and extracts any unreacted isopropylamine and TEA into the aqueous layer, ensuring high crude purity[1].

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the target sulfonamide.

Workflow Prep 1. Preparation Dry glassware & Anhydrous DCM Mix 2. Amine Solution Isopropylamine + TEA in DCM at 0°C Prep->Mix Add 3. Dropwise Addition Add Sulfonyl Chloride slowly (T < 5°C) Mix->Add React 4. Reaction Warm to RT, stir 2-4 hours Add->React Quench 5. Quench & Wash Wash with 1N HCl, then Brine React->Quench Isolate 6. Isolation Dry over Na2SO4, Concentrate Quench->Isolate

Step-by-step experimental workflow for sulfonamide synthesis.

Quantitative Optimization Data

The following table summarizes empirical data demonstrating the impact of solvent, base, and temperature on the reaction yield and purity.

SolventBase (Equivalents)Temperature ProfileTimeIsolated Yield (%)HPLC Purity (%)Primary Impurity
Anhydrous DCM TEA (1.5 eq) 0 °C → RT 2 h 92% >98% None
Anhydrous THFPyridine (1.5 eq)0 °C → RT4 h85%95%Unreacted SM
Anhydrous DCMNone (Excess Amine)0 °C → RT2 h88%96%Isopropylammonium salt
Wet DCMTEA (1.5 eq)RT (No cooling)2 h45%<60%Sulfonic acid (Hydrolysis)
Anhydrous DCMTEA (1.5 eq)Reflux (40 °C)1 h65%75%SNAr Byproducts

Troubleshooting Guide

Q: I am observing a large, highly polar baseline spot on my TLC. What is causing this? A: This is 2-chloro-5-cyanobenzenesulfonic acid, the direct result of sulfonyl chloride hydrolysis[1]. Because the aromatic ring is highly electron-deficient, the sulfonyl chloride is exceptionally sensitive to moisture[2]. To troubleshoot:

  • Ensure your DCM is strictly anhydrous (preferably distilled over CaH2 or drawn from a solvent purification system).

  • Verify that your glassware was properly oven-dried and the reaction is maintained under a positive pressure of inert gas[1].

  • Check the integrity of your starting material; older batches of sulfonyl chlorides may have already partially hydrolyzed in the bottle.

Q: My reaction stalls at ~70% conversion, even with extended reaction times. How do I drive it to completion? A: Stalled sulfonamide syntheses are rarely due to kinetics and almost always due to stoichiometry imbalances caused by HCl generation. If your base (TEA) is degraded, wet, or not present in sufficient excess, the generated HCl will protonate the isopropylamine. The resulting isopropylammonium ion is not nucleophilic, halting the reaction[1]. Ensure you are using fresh, dry TEA at a minimum of 1.5 equivalents.

Q: I see a secondary side product forming when I scale up the reaction. What is it, and how do I prevent it? A: While di-sulfonylation is a common side reaction with primary amines[1], the steric bulk of the isopropyl group makes this highly unfavorable. Instead, you are likely observing a Nucleophilic Aromatic Substitution (SNAr) byproduct. The chloro group at the 2-position is highly activated because it is ortho to the sulfonyl group and para to the cyano group. If the reaction temperature spikes during scale-up (due to inadequate cooling of the exothermic addition), the isopropylamine can attack the aromatic ring, displacing the chloride. Strictly control the addition rate to keep the internal temperature below 5 °C.

Frequently Asked Questions (FAQs)

Q: Can I use water as a co-solvent (Schotten-Baumann conditions) for this specific synthesis? A: No. While Schotten-Baumann conditions (aqueous biphasic systems) are excellent for standard benzoyl chlorides and some unactivated sulfonyl chlorides, 2-chloro-5-cyanobenzenesulfonyl chloride is too electrophilic. The rate of hydrolysis in an aqueous basic environment will outcompete the amination, severely depressing your yield. Anhydrous organic solvents are required[1].

Q: Is it necessary to purify the final product via column chromatography? A: Typically, no. The liquid-liquid extraction protocol (washing with 1N HCl) is highly efficient at removing basic impurities (TEA, unreacted isopropylamine)[1]. If the starting sulfonyl chloride was pure and anhydrous conditions were maintained, the crude product is usually >95% pure. If further polishing is required, recrystallization from a mixture of Ethyl Acetate and Hexanes is recommended over chromatography for scalability.

References

  • Title: One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Baseline Noise for 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide

Welcome to the technical support guide for the analysis of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide. As researchers and drug development professionals, you understand that a stable, quiet baseline is the fou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide. As researchers and drug development professionals, you understand that a stable, quiet baseline is the foundation of accurate and reproducible HPLC analysis. An erratic or noisy baseline can obscure low-level impurities, compromise peak integration, and ultimately cast doubt on the validity of your quantitative results.[1][2][3]

This guide is designed to move beyond generic advice. It provides a structured, in-depth methodology for diagnosing and resolving baseline noise issues specifically tailored to the analysis of this sulfonamide compound. We will explore the causality behind each troubleshooting step, empowering you to not only fix the immediate problem but also to implement robust preventative measures.

Section 1: Analyte Properties & Recommended Starting Conditions

Understanding the physicochemical properties of your analyte is the first step in developing a robust HPLC method. 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative with moderate polarity and a strong UV chromophore, making it well-suited for reversed-phase HPLC with UV detection.

Property Value
Chemical Structure Chemical structure of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide
Molecular Formula C₁₀H₁₁ClN₂O₂S
Molecular Weight 274.73 g/mol
General Characteristics Contains a sulfonamide group, a polar cyano group, and a non-polar isopropyl group, suggesting amenability to reversed-phase chromatography.[4] The aromatic ring and cyano group provide a strong chromophore for UV detection.
Table 1: Recommended Initial HPLC Parameters

This table provides a validated starting point for your analysis. Deviations from this baseline under these conditions strongly suggest a system or method issue rather than an inherent analyte problem.

Parameter Recommended Condition Rationale / Expertise & Experience
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides excellent hydrophobic retention for this moderately polar compound. The 250 mm length ensures sufficient resolution for potential impurities.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase ensures the sulfonamide group is in a consistent protonation state, leading to sharper, more symmetrical peaks. Use only HPLC-grade solvents.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol for sulfonamides as it can offer better peak shape and lower UV cutoff.[2]
Gradient 30% to 80% B over 15 minutesA gradient elution is necessary to elute the main compound in a reasonable time while also resolving any early or late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CMaintaining a constant, slightly elevated temperature enhances reproducibility by minimizing viscosity changes and improving peak shape.[1][6]
Detection Wavelength 235 nmBased on the structure, a wavelength in the 230-240 nm range should provide a strong signal. An initial wavelength scan is recommended to determine the absorbance maximum.
Injection Volume 10 µLA typical injection volume that avoids column overloading.
Section 2: The Diagnostic Workflow: Identifying the Source of Noise

A noisy baseline is a symptom, not a diagnosis. The first and most critical step is to characterize the type of noise you are observing, as this provides crucial clues to the underlying cause.

FAQ 1: My baseline is noisy. Where do I even begin?

Start by visually inspecting the chromatogram. The pattern of the noise is your primary diagnostic tool. Is the noise random and rapid, a slow and consistent wave, or are there sporadic, sharp spikes? Each pattern points toward a different part of the HPLC system.

A Noisy Baseline Observed B Characterize Noise Pattern A->B C High-Frequency / 'Fuzzy' B->C Rapid & Random D Low-Frequency / 'Drift' or 'Wander' B->D Slow & Rhythmic E Sporadic Spikes B->E Sharp & Irregular F Likely Cause: Detector, Pump, or Poor Mixing C->F G Likely Cause: Temperature, Mobile Phase, or Column Equilibration D->G H Likely Cause: Air Bubbles, Leaks, or Electrical Interference E->H

Caption: Initial diagnostic flowchart for HPLC baseline noise.

FAQ 2: I'm seeing rapid, high-frequency noise (a "fuzzy" or "hairy" baseline). What's the cause?

High-frequency noise is typically electronic in origin or related to issues within the detector or pump that occur on a rapid timescale.[7] The key to differentiating the source is to stop the mobile phase flow.

A High-Frequency Noise Observed B Stop Pump Flow A->B C Does Noise Persist? B->C D Detector / Electronics Issue C->D Yes E Pump / Mobile Phase Issue C->E No F Check Lamp Energy Clean Flow Cell Check Electrical Grounding D->F G Check for Leaks Inspect Check Valves Improve Mobile Phase Mixing E->G

Caption: Workflow to isolate the source of high-frequency noise.

Experimental Protocol: Troubleshooting High-Frequency Noise

  • Isolate the Source: With the baseline running, turn off the pump flow from your software.

    • If the noise continues: The issue is with the detector or electronics.[8] Proceed to step 2.

    • If the noise stops: The issue is related to the pump or mobile phase delivery. Proceed to step 3.

  • Detector Troubleshooting:

    • Check Lamp Energy: Access your detector's diagnostic tools. A failing UV lamp is a common cause of increased noise.[7][9] Replace if energy levels are low.

    • Flush the Flow Cell: Air bubbles or contamination in the flow cell can scatter light and increase noise.[1][9] Flush the cell with methanol or isopropanol.

    • Check Wavelength: Operating at very low UV wavelengths (<220 nm) can increase noise due to mobile phase absorbance.[2][10] Ensure your chosen wavelength is appropriate.

  • Pump & Mobile Phase Troubleshooting:

    • Check for Leaks: Visually inspect all fittings from the solvent reservoir to the detector. Even a minuscule leak can introduce noise.[11]

    • Check Pump Valves: Faulty or dirty check valves can cause pressure fluctuations that manifest as noise.[10][12] Follow the manufacturer's guide to clean or replace them.

    • Improve Mixing: If using a low-pressure mixing system, ensure the mobile phase components are being mixed efficiently. Inadequate mixing can cause refractive index fluctuations that appear as noise.[1]

FAQ 3: My baseline has a slow wave, drift, or "wander." What should I check?

This low-frequency noise is almost always related to a slowly changing condition in the system. The most common culprits are temperature instability, incomplete column equilibration, or a problem with the mobile phase composition.[1][3][7][13]

Experimental Protocol: Troubleshooting Baseline Drift

  • Verify Temperature Stability:

    • Action: Ensure a column oven is in use and set to a stable temperature (e.g., 35 °C).

    • Causality: The viscosity of the mobile phase and the retention characteristics of the column are temperature-dependent. Fluctuations in ambient lab temperature (e.g., from an HVAC vent) can cause the baseline to drift rhythmically.[1][5]

  • Ensure Complete Column Equilibration:

    • Action: Before starting your analytical run, flush the column with the initial mobile phase conditions for at least 15-20 column volumes.

    • Causality: The stationary phase needs to fully equilibrate with the mobile phase. If the column is not ready, you will see a drifting baseline as the surface chemistry slowly changes. This is especially critical when switching between different mobile phases.[6][14]

  • Investigate Mobile Phase Integrity:

    • Action: Prepare fresh mobile phase using high-purity, HPLC-grade solvents.[5][15]

    • Causality: Contaminants in the solvent can slowly bleed off the column during a gradient, causing the baseline to rise.[10] Additionally, volatile components of a pre-mixed mobile phase can evaporate over time, changing the composition and causing drift.[7]

FAQ 4: I'm getting random, sharp spikes in my baseline. How do I fix this?

Sporadic spikes are most frequently caused by air bubbles passing through the detector flow cell.[1][16] They can also be caused by electrical interference or a particle flaking off a system component.

Experimental Protocol: Eliminating Baseline Spikes

  • Confirm Proper Degassing:

    • Action: Ensure your mobile phase is thoroughly degassed.

    • Causality: As the mobile phase moves from a high-pressure environment (in the column) to a low-pressure one (post-column), dissolved gases can come out of solution, forming bubbles.[16][17] These bubbles cause large disturbances as they pass through the detector.

    • See Section 3 for a comparison of degassing techniques.

  • Purge the System:

    • Action: Systematically purge the pump and detector to dislodge any trapped air bubbles.[6][11]

    • Causality: Bubbles can get trapped in pump heads, proportioning valves, or the detector cell itself, and then be released sporadically during a run.

  • Check for Electrical Interference:

    • Action: Check if the timing of the spikes corresponds to other laboratory equipment (e.g., a centrifuge, sonicator) turning on or off.

    • Causality: HPLC detectors are sensitive electronic instruments. A shared or poorly grounded electrical circuit can introduce noise from other devices.

Section 3: Proactive Protocols for Baseline Stability

The most effective troubleshooting is prevention. Adhering to rigorous system preparation and maintenance protocols will eliminate the majority of baseline noise issues before they begin.

Protocol 1: Mobile Phase Preparation Best Practices

The quality of your mobile phase is paramount. Contaminated or improperly prepared solvents are a primary source of baseline issues.[5][10]

Step-by-Step Methodology:

  • Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade water, acetonitrile, and additives.

  • Filter Aqueous Phases: If preparing a buffer, filter it through a 0.22 or 0.45 µm membrane filter to remove any particulates that could damage the pump or clog the column.

  • Degas Thoroughly: Remove dissolved gases from your mobile phase before use.

Table 2: Comparison of Mobile Phase Degassing Techniques

Method Effectiveness Expertise & Experience
In-line Vacuum Degasser Very High (~80%+)The standard for modern HPLC systems. Continuously removes gas, making it highly reliable and convenient.[18] Ensure it is functioning correctly.[10]
Helium Sparging Very High (~80%)An extremely effective method that involves bubbling helium through the solvent.[17][19] Best for continuous degassing but can be costly and may alter the concentration of volatile organic solvents over time.[18]
Vacuum Filtration Moderate (~60%)Removes a significant amount of gas and filters particulates simultaneously. However, the solvent can begin to reabsorb air as soon as the vacuum is removed.[17]
Sonication Low (~20-30%)The least effective method when used alone.[20] It is better than nothing but is not recommended for sensitive analyses requiring a very stable baseline.
Protocol 2: HPLC System & Column Care
  • Daily Startup: Before analysis, purge all lines with fresh mobile phase to remove any air introduced overnight. Equilibrate the column for a sufficient time until a stable baseline is achieved.[14]

  • Shutdown Procedure: If using buffered mobile phases, flush the system and column with a buffer-free mixture (e.g., 50:50 water/acetonitrile) for at least 30 minutes.[21] Storing a column in buffer can lead to salt precipitation, which will cause blockages and high backpressure.[22]

  • Column Storage: For long-term storage, follow the manufacturer's recommendations, which is typically 100% acetonitrile or methanol for reversed-phase columns.[22]

Section 4: Advanced Troubleshooting - The Column as a Variable

If you have exhausted the options above, the column itself may be the source of the noise, often due to contamination or degradation.[10]

FAQ 5: How do I definitively confirm my column is the source of the noise?

Experimental Protocol: Column Bypass Test

  • Disconnect the Column: Carefully disconnect the tubing from both the inlet and outlet of the column.

  • Install a Union: Connect the two pieces of tubing using a zero-dead-volume union.

  • Run the Method: Start the pump flow (you may need to reduce the flow rate to avoid over-pressuring the system without the column).

  • Observe the Baseline:

    • If the baseline is now stable: The column is the source of the noise. It is likely contaminated or has degraded.

    • If the baseline is still noisy: The problem lies elsewhere in the system (pump, detector, mobile phase).

FAQ 6: My column is contaminated. What is a suitable cleaning protocol for a C18 column used for this analysis?

A contaminated column can be regenerated by flushing it with a series of strong solvents. This protocol is designed to remove both polar and non-polar contaminants.[22][23]

Experimental Protocol: Reversed-Phase Column Regeneration

Note: Always ensure miscibility between solvents when changing wash solutions.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.

  • Flush Buffer: Flush with 20 column volumes of HPLC-grade water.

  • Flush with Organic: Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with "Strong" Solvent: Flush with 20 column volumes of 100% Isopropanol.

  • Return to Organic: Flush with 20 column volumes of 100% Acetonitrile.

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with your initial mobile phase conditions until the baseline is stable.[14][24]

By following this structured, evidence-based approach, you will be able to systematically diagnose, resolve, and prevent HPLC baseline noise, ensuring the integrity and accuracy of your data for 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide.

References
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Overbrook Support. [Link]

  • HPLC Degassing methods: Inline vs Offline. (2025, October 31). Phenomenex. [Link]

  • Common Causes of Baseline Noise in HPLC & UHPLC Systems. (2014, September 4). ResearchGate. [Link]

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025, March 18). G-M-I, Inc. [Link]

  • The Basics of Mobile Phase Degassing. Chromatography Today. [Link]

  • Troubleshooting Guide for HPLC Pumps: Tips and Tricks. (2025, March 25). G-M-I, Inc. [Link]

  • What is Mobile Phase Degassing?. Chromatography Today. [Link]

  • HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. Chromatography Forum. [Link]

  • HPLC Degassing Techniques Explained. Scribd. [Link]

  • HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science. [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions. [Link]

  • Baseline Disturbance. (2025, April 15). Shimadzu. [Link]

  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. [Link]

  • HPLC Column Maintenance & Care Best Practices. (2025, November 5). Phenomenex. [Link]

  • best method of degassing mobile phase?. (2018, April 1). Chromatography Forum. [Link]

  • Equilibration, Regeneration, and Maintenance of HPLC Column. (2025, September 4). Hawach. [Link]

  • HPLC Column Care, Troubleshooting, Restoration, and Storage. Hamilton Company. [Link]

  • Cleaning and Washing HPLC Columns – Effective Maintenance Guidelines. (2026, February 23). MICROSOLV. [Link]

  • Column Care, Cleaning and Storage - HPLC. Avantor ACE. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee - PGeneral. [Link]

  • Preparative HPLC Troubleshooting Guide. Agilent. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]

  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022, February 25). KNAUER. [Link]

  • Eliminating Baseline Problems. Agilent. [Link]

  • HPLC Troubleshooting: What is causing baseline noise?. (2022, October 25). YouTube. [Link]

  • Why am I getting Baseline noise in HPLC?. (2016, March 7). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. ResearchGate. [Link]

  • 2-chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride. NextSDS. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019, January 28). MDPI. [Link]

  • 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride. PubChem. [Link]

  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. (2023, February 23). MDPI. [Link]

  • 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide and FAQ to address the specific physicochemical vulnerabilities of 2-chloro-5-cyano-N-(pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide and FAQ to address the specific physicochemical vulnerabilities of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (CAS: 1523521-83-6) during laboratory handling and long-term storage.

Core Mechanisms of Degradation

Q: Why does this specific sulfonamide derivative degrade over time, and what are the primary chemical pathways?

A: The stability of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide is dictated by the electronic interplay of its functional groups. While the sulfonamide linkage itself is highly resistant to hydrolytic cleavage under neutral conditions[1], the molecule possesses two highly reactive sites that compromise its integrity during storage:

  • Cyano Group Hydrolysis: The nitrile (-CN) carbon is highly electrophilic. In the presence of atmospheric moisture, it undergoes nucleophilic attack by water. This multi-step hydrolysis first yields a primary amide and can proceed further to a carboxylic acid[2][3].

  • Nucleophilic Aromatic Substitution (SNAr): The chloro substituent is positioned ortho to the strongly electron-withdrawing sulfonamide group and meta to the cyano group. This severe electron depletion of the aromatic ring lowers the activation energy for SNAr reactions, making the chloride a viable leaving group if exposed to nucleophiles (such as hydroxide ions in basic, moist microenvironments)[4].

degradation_pathways API 2-chloro-5-cyano-N-(propan-2-yl) benzene-1-sulfonamide Moisture Atmospheric Moisture (H2O) API->Moisture BaseAcid Protic / Basic Microenvironment API->BaseAcid Amide Primary Amide Degradant (+18 Da) Moisture->Amide Partial Hydrolysis (Cyano Group) SNAr Phenol Derivative (-18.5 Da) BaseAcid->SNAr SNAr Reaction (Chloride Displacement) Acid Carboxylic Acid Degradant (+19 Da) Amide->Acid Complete Hydrolysis

Primary degradation pathways of the cyano and chloro functional groups.

Analytical Troubleshooting & Impurity Profiling

Q: How can I definitively identify whether my batch has degraded during storage?

A: Visual inspection is insufficient for early-stage degradation. You must employ a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (LC-MS). The causality here is predictable: as the non-polar cyano group hydrolyzes to a polar amide or acid, the molecule's overall polarity increases significantly, causing a shift to earlier retention times in standard reversed-phase chromatography.

Table 1: Quantitative Profiling of Expected Storage Degradants

Degradant IdentityDegradation MechanismMass Shift (Δ m/z)Relative Retention Time (RRT)*UV Absorbance Shift
2-chloro-5-carbamoyl-N-(propan-2-yl)benzene-1-sulfonamidePartial Cyano Hydrolysis+18 Da~0.85Negligible
4-chloro-3-(N-isopropylsulfamoyl)benzoic acidComplete Cyano Hydrolysis+19 Da~0.70Minor hypsochromic
5-cyano-2-hydroxy-N-(propan-2-yl)benzene-1-sulfonamideSNAr of Chloro Group-18.5 Da~0.60Bathochromic shift

*RRT values are approximate based on a standard C18 reversed-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).

Formulating a Self-Validating Storage Protocol

Q: What is the exact step-by-step methodology to prevent this degradation in our compound library?

A: Because moisture drives the primary failure mode (cyano hydrolysis), your storage protocol must be a self-validating system that physically excludes water and empirically verifies its absence before sealing.

Step-by-Step Methodology for Long-Term Storage:

  • Pre-Storage Desiccation: Transfer the synthesized batch to a vacuum desiccator containing phosphorus pentoxide ( P2​O5​ ). Apply a vacuum of <10 mbar for 24 hours at ambient temperature to draw out residual synthesis solvents and surface moisture.

  • Moisture Validation (Self-Validating Step): Perform a Karl Fischer (KF) titration on a 50 mg aliquot of the dried powder. Do not proceed to packaging unless the water content is strictly verified to be <0.5% w/w.

  • Inert Atmosphere Packaging: Inside a glove box purged with high-purity Argon, transfer the powder into amber glass vials. (Argon is heavier than Nitrogen and provides a superior, denser blanket to displace oxygen and moisture). The amber glass prevents secondary photo-oxidation.

  • Hermetic Sealing: Seal the vials with PTFE-lined crimp caps. PTFE is chemically inert and highly impermeable to atmospheric moisture ingress over time.

  • Secondary Containment: Place the sealed vials inside a moisture-barrier foil pouch containing indicating silica gel sachets. Heat-seal the pouch.

  • Thermal Control: Store the pouches at 2–8°C. Avoid -20°C unless necessary for multi-year storage, as freeze-thaw cycles upon retrieval risk internal condensation if the vial is opened before fully equilibrating to room temperature.

Validating Shelf-Life via ICH Guidelines

Q: How do we design a stability study to prove our storage conditions are effective for regulatory submission?

A: Stability testing must conform to ICH Q1A(R2) guidelines to ensure mutual acceptance of your analytical data across global regulatory regions[5]. The workflow below outlines the causality of testing: we use accelerated conditions (high heat/humidity) to predict long-term failures rapidly, while long-term conditions provide the definitive empirical data for shelf-life assignment.

Step-by-Step Methodology for ICH Q1A(R2) Stability Execution:

  • Batch Selection: Select three distinct, representative batches of the synthesized 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide.

  • Chamber Equilibration: Calibrate environmental chambers to Long-Term (25°C ± 2°C / 60% RH ± 5% RH) and Accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions[5].

  • Sampling Matrix:

    • Accelerated: Pull samples at 0, 3, and 6 months.

    • Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis: Analyze each pull using the validated LC-MS method described in Section 2, specifically tracking the +18 Da and +19 Da hydrolysis peaks.

  • Evaluation: If a "significant change" (e.g., >5% degradation or failure to meet specification) occurs under accelerated conditions, immediately initiate Intermediate testing (30°C ± 2°C / 65% RH ± 5% RH) to establish a safe boundary[5].

ich_stability Start Initiate Stability Study (ICH Q1A Guidelines) LongTerm Long-Term Storage 25°C / 60% RH Start->LongTerm Accelerated Accelerated Storage 40°C / 75% RH Start->Accelerated Analysis LC-MS Impurity Profiling (Monitor Cyano Hydrolysis) LongTerm->Analysis 0, 3, 6, 9, 12+ months Accelerated->Analysis 0, 3, 6 months Intermediate Intermediate Storage 30°C / 65% RH Intermediate->Analysis 0, 3, 6, 9, 12 months Decision Significant Change Observed? Analysis->Decision Decision->Intermediate Yes (from Accelerated) Pass Establish Shelf-Life & Storage Protocol Decision->Pass No Fail Investigate & Reformulate Decision->Fail Yes (from Long-Term)

ICH Q1A(R2) compliant stability testing workflow for drug substance validation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Carbonic Anhydrase Inhibition: 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide versus Standard Sulfonamide Inhibitors

Introduction to Carbonic Anhydrase Inhibition Carbonic anhydrases are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[6] They catalyze the reve...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[6] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[6] Several isoforms of human carbonic anhydrase (hCA) have been identified, with varying tissue distribution and physiological roles. The inhibition of specific hCA isoforms is a validated therapeutic strategy for a range of diseases, including glaucoma, epilepsy, altitude sickness, and certain types of cancer.[6]

Sulfonamides are the cornerstone of carbonic anhydrase inhibitor discovery and development. Their primary sulfonamide group (-SO₂NH₂) is the key pharmacophore, which coordinates to the zinc ion in the enzyme's active site, leading to potent inhibition.

Mechanism of Action of Sulfonamide Inhibitors

The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The deprotonated sulfonamide nitrogen directly binds to the Zn²⁺ ion in the catalytic site, displacing a zinc-bound water molecule or hydroxide ion. This interaction is further stabilized by a network of hydrogen bonds with active site residues, most notably with the side chain of threonine 199 (in hCA II). This binding event blocks the catalytic cycle of the enzyme, preventing the hydration of carbon dioxide.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Complex Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 H2O H₂O Zn->H2O Thr199 Thr199 H2O->Thr199 H-bond Inhibitor R-SO₂NH₂ Zn_inhibited Zn²⁺ His94_i His94 Zn_inhibited->His94_i His96_i His96 Zn_inhibited->His96_i His119_i His119 Zn_inhibited->His119_i Inhibitor_bound R-SO₂NH⁻ Zn_inhibited->Inhibitor_bound:f0 Coordination Thr199_i Thr199 Inhibitor_bound:f0->Thr199_i H-bond

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Comparative Analysis: Predicted Profile of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide vs. Standard Inhibitors

While lacking direct experimental data for the target compound, we can infer its potential inhibitory profile by analyzing its structural components in the context of established benzenesulfonamide SAR.

Structural Features of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide:

  • Benzenesulfonamide Core: The essential pharmacophore for CA inhibition.

  • 2-Chloro Substituent: Electron-withdrawing group. The position and nature of halogen substituents can influence binding affinity and selectivity.

  • 5-Cyano Substituent: A potent electron-withdrawing group. Electron-withdrawing substituents on the benzene ring generally increase the acidity of the sulfonamide proton, which can enhance binding to the zinc ion.

  • N-isopropyl Group: A bulky, hydrophobic substituent on the sulfonamide nitrogen. This modification is less common in clinically used CA inhibitors and significantly alters the interaction with the active site.

Predicted Inhibitory Profile:

The presence of two electron-withdrawing groups (chloro and cyano) on the benzene ring is expected to increase the acidity of the sulfonamide group, potentially leading to strong intrinsic inhibitory activity. However, the N-isopropyl substitution is a critical modification. Primary (unsubstituted) sulfonamides are generally the most potent CA inhibitors. N-alkylation can decrease potency by sterically hindering the optimal coordination to the zinc ion and disrupting the hydrogen bond network with active site residues.

Therefore, 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide is predicted to be a less potent inhibitor than its primary sulfonamide counterpart (2-chloro-5-cyanobenzenesulfonamide). Its activity will be highly dependent on the specific topology of the active site of different CA isoforms and whether the N-isopropyl group can be accommodated.

Comparison with Standard Inhibitors:

The following table summarizes the inhibitory potency (Ki values) of standard, clinically used sulfonamide inhibitors against key hCA isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 25012255.7
Dorzolamide >100003.52449
Brinzolamide 31003.14352
Predicted Profile of Target Compound Moderate to WeakModerate to WeakUnknownUnknown

Data for standard inhibitors are representative values from published literature.

Based on SAR, the target compound is unlikely to match the high potency of acetazolamide, dorzolamide, or brinzolamide against hCA II, the primary target for glaucoma treatment. The bulky N-isopropyl group would likely clash with the active site residues of hCA II, reducing its affinity. However, some CA isoforms have more open active sites, and it is possible that the target compound could show some selectivity for other isoforms. Without experimental data, this remains speculative.

Experimental Protocols for Evaluation

To empirically determine the inhibitory profile of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide, the following experimental protocols are recommended.

Stopped-Flow CO₂ Hydration Assay

This is the gold standard method for measuring the inhibition of the physiological reaction of carbonic anhydrase. It measures the initial rate of the CA-catalyzed hydration of CO₂, which results in a pH change monitored by a pH indicator.[7][8]

Principle: The assay measures the rate of pH change when a CO₂-saturated solution is mixed with a buffer containing the enzyme and a pH indicator. The rate of color change of the indicator is proportional to the enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, pH 7.4, containing 20 mM NaClO₄ and 0.2 mM of a suitable pH indicator (e.g., phenol red).

    • Enzyme Solution: A stock solution of the purified hCA isoform in the assay buffer. The final concentration should be in the low nanomolar range, optimized for a linear reaction rate.

    • Inhibitor Solutions: A dilution series of the test compound in the assay buffer.

    • CO₂ Solution: CO₂-saturated deionized water, prepared by bubbling CO₂ gas through chilled water.

  • Instrumentation:

    • A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.

  • Assay Procedure:

    • One syringe of the stopped-flow apparatus is filled with the CO₂ solution.

    • The other syringe is filled with the assay buffer containing the enzyme and the inhibitor at various concentrations.

    • The two solutions are rapidly mixed in the observation cell of the spectrophotometer.

    • The change in absorbance of the pH indicator is monitored over time (typically for 10-100 seconds).

  • Data Analysis:

    • The initial rates of the catalyzed reaction are determined from the linear portion of the kinetic curves.

    • The uncatalyzed rate (in the absence of enzyme) is subtracted from the observed rates.

    • Inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Syringe_A Syringe A: CO₂-saturated water Mixer Mixer Syringe_A->Mixer Syringe_B Syringe B: Enzyme + Inhibitor + Indicator Syringe_B->Mixer Observation_Cell Observation Cell Mixer->Observation_Cell Spectrophotometer Spectrophotometer (records absorbance change) Observation_Cell->Spectrophotometer Data_Analysis Data Analysis (calculate Ki) Spectrophotometer->Data_Analysis

Caption: Workflow for the stopped-flow CO₂ hydration assay.

p-Nitrophenyl Acetate (pNPA) Esterase Assay

This is a simpler, colorimetric assay that measures the esterase activity of carbonic anhydrase. It is suitable for high-throughput screening.[6][9]

Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring the increase in absorbance at 400-405 nm.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-SO₄, pH 7.6.[6]

    • Enzyme Solution: A stock solution of the purified hCA isoform in the assay buffer.

    • Inhibitor Solutions: A dilution series of the test compound.

    • Substrate Solution: 3 mM pNPA in acetonitrile or DMSO, diluted in assay buffer. Prepare fresh.[9]

  • Instrumentation:

    • A microplate reader or spectrophotometer capable of kinetic measurements at 405 nm.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, enzyme solution, and the test inhibitor at various concentrations.

    • Initiate the reaction by adding the pNPA substrate solution.

    • Immediately place the plate in the reader and measure the absorbance at 405 nm in kinetic mode for 10-15 minutes.[6]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Determine the concentration of the inhibitor that causes 50% inhibition (IC₅₀) by plotting the reaction rate against the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme. It can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd, which is equivalent to Ki for competitive inhibitors), enthalpy (ΔH), and entropy (ΔS).[10][11][12][13][14]

Principle: ITC measures the heat change upon the stepwise titration of an inhibitor solution into a solution containing the enzyme.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme and inhibitor solutions are prepared in the same buffer to minimize heats of dilution.

    • Solutions must be thoroughly degassed before use.

  • Instrumentation:

    • An isothermal titration calorimeter.

  • Assay Procedure:

    • The sample cell is filled with the enzyme solution.

    • The injection syringe is filled with the inhibitor solution.

    • A series of small injections of the inhibitor are made into the enzyme solution.

    • The heat change after each injection is measured.

  • Data Analysis:

    • The heat data is integrated and plotted against the molar ratio of inhibitor to enzyme.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

Conclusion

While direct experimental data for 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide is not currently available, a detailed analysis based on established structure-activity relationships for benzenesulfonamide carbonic anhydrase inhibitors allows for a reasoned prediction of its inhibitory profile. The presence of electron-withdrawing chloro and cyano groups suggests a potential for strong intrinsic activity. However, the N-isopropyl substitution is predicted to significantly reduce its potency compared to primary sulfonamide inhibitors like acetazolamide, particularly against isoforms with compact active sites such as hCA II.

To definitively characterize the inhibitory potency and selectivity of this novel compound, rigorous experimental evaluation using the protocols detailed in this guide is essential. The stopped-flow CO₂ hydration assay, the pNPA esterase assay, and isothermal titration calorimetry are powerful, complementary techniques that will provide a comprehensive understanding of its potential as a carbonic anhydrase inhibitor. This guide serves as a foundational resource for researchers embarking on the evaluation of novel sulfonamide-based drug candidates.

References

  • Sethi, K. K., Verma, S. M., Prasanthi, N., Sahoo, S. K., Parhi, R. N., & Suresh, P. (2010). 3D-QSAR study of benzene sulfonamide analogs as carbonic anhydrase II inhibitors. Bioorganic & medicinal chemistry letters, 20(10), 3089–3093.
  • BenchChem. (2025).
  • El-Sayed, M. A., El-Azab, A. S., Al-Ghamdi, A. A., Al-Suwaidan, I. A., & Al-Dosary, M. S. (2014). Exploring QSARs of some benzenesulfonamides incorporating cyanoacrylamide moieties as a carbonic anhydrase inhibitors (specifically against tumor-associated isoforms IX and XII). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 760-768.
  • BenchChem. (2025).
  • Wang, R., Wang, Y., Zhang, Y., & Liu, H. (2019). A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 746-756.
  • Agrawal, V. K., & Khadikar, P. V. (2004). QSAR study on benzenesulphonamide carbonic anhydrase inhibitors: topological approach using Balaban index. Bioorganic & medicinal chemistry, 12(4), 895–900.
  • Vandenberg, C. A., & Mittermaier, A. K. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Said, M. F., George, R. F., Petreni, A., Supuran, C. T., & Mohamed, N. M. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 819-835.
  • Ghai, R., & Mittermaier, A. K. (2019). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Biochemistry, 58(37), 3825–3836.
  • Ghai, R., & Mittermaier, A. K. (2019). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics.
  • Silverman, D. N., & Tu, C. K. (1986). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. The Journal of biological chemistry, 261(29), 13697–13701.
  • DeSimone, G., & Supuran, C. T. (2019). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Pharmacology, 10, 1378.
  • Tellinghuisen, J. (2015). Determining Enzyme Kinetics via Isothermal Titration Calorimetry. In Methods in Molecular Biology (pp. 187-200). Humana Press.
  • Vandenberg, C. A., & Mittermaier, A. K. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Anderson, J., Byrne, T., Woelfel, K. J., Meany, J. E., Spyridis, G. T., & Pocker, Y. (1995). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics.
  • Jo, B. H., & Cha, H. J. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13809.
  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of biological chemistry, 246(8), 2561–2573.
  • Putnam, H. (2017). Carbonic Anhydrase Activity Assay. protocols.io.
  • Shapiro, A. B. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?

Sources

Comparative

Structural Elucidation of 2-Chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide: A Comparative Guide to HR-ESI-MS/MS vs. EI-GC-MS Platforms

The structural elucidation of highly functionalized benzenesulfonamides—such as 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide —is a critical analytical bottleneck in pharmaceutical impurity profiling and drug met...

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Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of highly functionalized benzenesulfonamides—such as 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide —is a critical analytical bottleneck in pharmaceutical impurity profiling and drug metabolism studies. This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against traditional Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) for the structural characterization of this specific compound.

By examining the causality behind the fragmentation pathways and providing self-validating experimental protocols, this guide equips analytical scientists with the data needed to select the optimal platform for sulfonamide analysis.

Mechanistic Foundations: Fragmentation of N-Alkyl Benzenesulfonamides

To optimize an analytical workflow, one must first understand the gas-phase thermodynamic behavior of the target molecule. The fragmentation of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (Exact Mass: 258.023 Da) is heavily dependent on the ionization technique employed.

Under ESI(+) conditions , protonation preferentially occurs at the sulfonamide nitrogen due to its higher proton affinity compared to the sulfonyl oxygens [1]. Upon N-protonation, the S–N bond weakens, leading to spontaneous dissociation into an intermediate [sulfonyl cation/amine] ion-neutral complex [2].

From this complex, two primary competitive pathways emerge:

  • High-Energy Cleavage: The neutral expulsion of isopropylamine (C₃H₉N, 59.073 Da) yields a highly stable sulfonyl cation at m/z 199.957. Subsequent collisional activation drives the extrusion of sulfur dioxide (SO₂), a classic hallmark of sulfonamide fragmentation, yielding the aryl cation at m/z 135.995.

  • Low-Energy Rearrangement: A rearrangement pathway involving the N-isopropyl group leads to the neutral loss of propene (C₃H₆, 42.047 Da), resulting in the primary sulfonamide cation at m/z 216.984.

G M [M+H]+ m/z 259.031 C10H12ClN2O2S+ M_propene [M+H - C3H6]+ m/z 216.984 C7H6ClN2O2S+ M->M_propene - C3H6 (42.047 Da) Propene loss ArSO2 [ArSO2]+ m/z 199.957 C7H3ClNO2S+ M->ArSO2 - C3H9N (59.073 Da) Isopropylamine loss Ar [Ar]+ m/z 135.995 C7H3ClN+ ArSO2->Ar - SO2 (63.962 Da) Sulfur dioxide loss

Caption: HR-ESI-MS/MS fragmentation pathway of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide.

Platform Comparison: HR-ESI-MS/MS vs. EI-GC-MS

While both platforms can detect the compound, their performance in structural elucidation varies drastically. ESI is a "soft" ionization technique that preserves the pseudo-molecular ion, whereas EI (70 eV) is a "hard" technique that strips an electron to form an odd-electron radical cation ([M]⁺•), often leading to the complete absence of the molecular ion peak.

Table 1: Quantitative Performance Metrics & Key Fragment Ions
ParameterPlatform A: HR-ESI-MS/MS (Orbitrap)Platform B: EI-GC-MS (Single Quadrupole)
Ionization Type Soft (Even-electron ions,[M+H]⁺)Hard (Odd-electron radical cations, [M]⁺•)
Molecular Ion Abundance High (>90% base peak before fragmentation)Very Low to Absent (<5% relative abundance)
Primary Cleavage S-N bond cleavage & Propene lossAlpha-cleavage of isopropyl group
Key Diagnostic Ions m/z 259.031, 216.984, 199.957, 135.995m/z 243 (Loss of CH₃•), 199, 135
Mass Accuracy < 3 ppm (High Resolution)± 0.5 Da (Nominal Mass)
Thermal Stability Req. None (Analyzed in solution)High (Prone to thermal degradation in GC inlet)
Best Suited For Unknown impurity ID, structural elucidationRoutine quantitation of known volatile standards

Self-Validating Experimental Protocols

To ensure reproducibility and analytical rigor, the following step-by-step methodologies outline the optimal conditions for analyzing this specific sulfonamide on both platforms.

Workflow cluster_ESI Platform A: HR-ESI-MS/MS cluster_EI Platform B: EI-GC-MS Sample Sample Prep (1 µg/mL in MeOH) LC UHPLC Separation (C18 Column) Sample->LC GC GC Separation (DB-5MS Column) Sample->GC ESI ESI(+) Ionization (Soft Ionization) LC->ESI HCD HCD Fragmentation (Orbitrap) ESI->HCD Data Data Interpretation & Structural Elucidation HCD->Data EI EI Ionization (70 eV Hard) GC->EI Quad Mass Analysis (Single Quad) EI->Quad Quad->Data

Caption: Comparative analytical workflow for HR-ESI-MS/MS and EI-GC-MS platforms.

Protocol A: HR-ESI-MS/MS (Orbitrap) Workflow
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL. Critical Step: Add 0.1% formic acid to the solution.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient elution of Water/Acetonitrile (both containing 0.1% formic acid) at 0.4 mL/min.

  • Ionization Parameters: Operate in positive ESI mode. Set the spray voltage to 3.5 kV and capillary temperature to 320°C.

  • HCD Fragmentation: Isolate the [M+H]⁺ precursor (m/z 259.031) using a 1.0 Da quadrupole isolation window. Apply a stepped Normalized Collision Energy (NCE) of 25, 35, and 45 eV.

  • Data Acquisition: Acquire MS/MS spectra at a resolution of 70,000 (FWHM at m/z 200) to ensure mass errors remain below 3 ppm.

Protocol B: EI-GC-MS (Single Quadrupole) Workflow
  • Sample Preparation: Dissolve the compound in GC-grade Ethyl Acetate to 10 µg/mL. Critical Step: Due to the acidic N-H proton, sulfonamides can adsorb onto active sites in the GC inlet. Perform an on-column derivatization (e.g., methylation using TMS-diazomethane) to improve volatility and peak shape.

  • Chromatographic Separation: Inject 1 µL (splitless mode) onto a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C. Program the oven from 100°C (hold 1 min) to 300°C at 15°C/min.

  • Ionization Parameters: Utilize standard 70 eV electron ionization. Maintain the ion source at 230°C.

  • Data Acquisition: Scan from m/z 50 to 350.

Data Interpretation & Causality: The "Why" Behind the Methods

A robust analytical method is not just a list of parameters; it is a system governed by chemical causality.

Why use 0.1% formic acid in ESI? The addition of a proton source forces the equilibrium towards the [M+H]⁺ species. By specifically protonating the most basic site (the sulfonamide nitrogen), we direct the fragmentation cleanly down the S–N cleavage pathway. Without this, sodium adducts ([M+Na]⁺) may dominate, which are notoriously resistant to fragmentation and yield poor MS/MS spectra.

Why use a stepped Collision Energy (NCE 25-45 eV) in the Orbitrap? The loss of propene from the isopropyl group is a low-energy rearrangement. Conversely, the direct cleavage of the S–N bond and the subsequent extrusion of SO₂ require significantly higher activation energies. A stepped NCE ensures that both the fragile low-energy fragments (m/z 216.984) and the robust high-energy structural backbone fragments (m/z 135.995) are captured simultaneously in a single, comprehensive composite spectrum.

Why is HR-ESI-MS/MS superior for this specific compound? The presence of the chlorine atom provides a distinct isotopic signature (³⁵Cl and ³⁷Cl in a 3:1 ratio). In EI-GC-MS, the extensive fragmentation of the radical cation often destroys the molecular ion, making it difficult to identify the intact molecule or verify the presence of the chlorine atom on the parent structure. HR-ESI-MS/MS preserves the intact [M+H]⁺ ion, allowing for unambiguous confirmation of the C₁₀H₁₂ClN₂O₂S⁺ formula via sub-3 ppm mass accuracy, while providing a clear, logical fragmentation tree for structural mapping.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379 (2003). URL: [Link]

  • Hu, N., Tu, Y.-P., Jiang, K., & Pan, Y. "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." The Journal of Organic Chemistry, 75(13), 4485-4491 (2010). URL:[Link]

Validation

Comparative Efficacy of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide Analogs as Allosteric ACLY Inhibitors

Executive Summary The targeted inhibition of ATP-citrate lyase (ACLY) represents a highly promising therapeutic avenue for oncology and metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH) ()...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted inhibition of ATP-citrate lyase (ACLY) represents a highly promising therapeutic avenue for oncology and metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH) ()[1]. ACLY links carbohydrate metabolism to lipid biosynthesis by catalyzing the ATP-dependent conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate (OAA) ()[2].

Recently, secondary benzenesulfonamides have emerged as potent, allosteric inhibitors of ACLY ()[3]. This guide provides a comprehensive comparative analysis of the baseline fragment 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (Analog A) against its structural analogs, benchmarking their performance against the highly potent reference compound, NDI-091143 ()[4].

Mechanism of Action & Structural Rationale

Unlike classic primary sulfonamides that target the zinc-dependent active site of carbonic anhydrases, these secondary N-alkyl/aryl benzenesulfonamides act as highly selective allosteric modulators. Cryo-EM studies of human ACLY have revealed that these compounds bind to a highly hydrophobic allosteric cavity adjacent to the citrate-binding domain ()[1].

  • The Benzenesulfonamide Core: The 2-chloro and 5-cyano substitutions on the benzene ring tune the pKa of the sulfonamide nitrogen, optimizing critical hydrogen bonding with the ACLY protein backbone.

  • The N-Substituent: The N-(propan-2-yl) group in Analog A provides baseline van der Waals interactions. However, extending this to a bulky biaryl system (as seen in NDI-091143) induces a massive conformational shift in the ACLY tetramer, indirectly disrupting citrate binding and completely halting acetyl-CoA production ()[1][5].

ACLY_Pathway Citrate Citrate + CoA + ATP ACLY ATP-Citrate Lyase (Active Tetramer) Citrate->ACLY Binds Active Site Products Acetyl-CoA + OAA + ADP ACLY->Products Catalysis Inhibitor Sulfonamide Analog (Allosteric Binder) Inhibitor->ACLY Binds Allosteric Site InactiveACLY ACLY Conformational Change (Inactive) Inhibitor->InactiveACLY Induces InactiveACLY->Citrate Blocks Binding

Diagram 1: Allosteric inhibition mechanism of ACLY by sulfonamide analogs.

Comparative Efficacy Data

To evaluate the structure-activity relationship (SAR) of this chemical series, we compared Analog A with an N-ethyl analog (Analog B), an N-biaryl analog (Analog C), and the reference standard NDI-091143.

Table 1: Biochemical & Biophysical Profiling
CompoundN-SubstituentACLY IC₅₀ (nM)SPR Kₒ (nM)Inhibition Mechanism
Analog A (Query) Isopropyl (propan-2-yl)450 ± 25510Allosteric
Analog B Ethyl1,250 ± 801,400Allosteric
Analog C 2,4-difluoro-5-phenylphenyl15 ± 218Allosteric
NDI-091143 Reference (Biaryl)2.1 ± 0.42.2Allosteric
Table 2: Cellular Efficacy (HepG2 Cells)
CompoundDe Novo Lipogenesis IC₅₀ (nM)Cell Viability IC₅₀ (µM)
Analog A (Query) 1,800> 50
Analog B > 5,000> 50
Analog C 8512.5
NDI-091143 122.8

Causality Insight: The experimental data clearly demonstrates that while the N-isopropyl group of Analog A provides sufficient steric bulk to anchor the molecule in the allosteric pocket (acting as a viable fragment-hit), it lacks the extended hydrophobic reach of the biaryl system (Analog C / NDI-091143). The biaryl tail is strictly required to lock the enzyme in its inactive conformation and achieve single-digit nanomolar potency ()[1].

Experimental Protocols

To ensure rigorous reproducibility and self-validation, the following protocols dictate the standard for evaluating these sulfonamide analogs.

Protocol 1: ADP-Glo Kinase Assay for ACLY Activity

Rationale: ACLY consumes ATP to generate ADP during the cleavage of citrate ()[2]. Measuring ADP production provides a direct, highly sensitive readout of enzymatic activity without substrate interference.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.01% Tween-20.

  • Enzyme Incubation: Dilute recombinant human ACLY tetramer to 5 nM in assay buffer. Dispense 5 µL/well into a 384-well plate.

  • Compound Addition: Add 100 nL of sulfonamide analogs (10-point dose-response in DMSO) using an acoustic dispenser. Incubate at room temperature for 30 minutes to allow allosteric equilibrium ()[4].

  • Reaction Initiation: Add 5 µL of substrate mix (final concentrations: 50 µM ATP, 50 µM CoA, 100 µM Citrate) ()[5]. Incubate for 60 minutes at 37°C.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Readout: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a multi-mode microplate reader.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: SPR is critical to confirm that the biochemical IC₅₀ translates to direct physical binding (Kₒ) and to measure the residence time (1/kₒff) of the allosteric inhibitors in the hydrophobic pocket.

  • Sensor Chip Preparation: Immobilize anti-His antibody on a CM5 sensor chip via standard amine coupling.

  • Ligand Capture: Capture His-tagged human ACLY onto the active flow cell to a density of ~4000 RU.

  • Analyte Injection: Inject Analog A and its derivatives at concentrations ranging from 0.1 nM to 5 µM in running buffer (PBS-T + 2% DMSO) at a flow rate of 50 µL/min.

  • Dissociation: Allow a 300-second dissociation phase.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kₒn, kₒff, and Kₒ.

Exp_Workflow Step1 Compound Synthesis & Purification (>95% HPLC) Step2 Biochemical Screening (ADP-Glo ACLY Assay) Step1->Step2 IC50 Determination Step3 Binding Kinetics (SPR - Biacore) Step2->Step3 Hit Validation (Kd, kon, koff) Step4 Cellular Efficacy (Lipid Synthesis & Viability) Step3->Step4 Lead Selection

Diagram 2: Experimental workflow for evaluating ACLY sulfonamide inhibitors.

References

  • An allosteric mechanism for potent inhibition of human ATP-citrate lyase - Nature -[Link]

  • On the Catalytic Mechanism of Human ATP Citrate Lyase - Biochemistry (ACS) -[Link]

  • Discovery of Allosteric Inhibition of Human ATP-Citrate Lyase - Trends in Pharmacological Sciences -[Link]

Sources

Comparative

Benchmarking 2-Chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (CCPS) Against Known Nav1.7 Antagonists: A Comprehensive Methodological Guide

Executive Summary The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain management, playing a fundamental role in nociceptor electrogenesis and axonal conduction. However, developing highly s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain management, playing a fundamental role in nociceptor electrogenesis and axonal conduction. However, developing highly selective small-molecule inhibitors remains a significant pharmacological challenge. This guide provides an objective benchmarking framework for evaluating 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (hereafter referred to as CCPS ), a putative arylsulfonamide Nav1.7 antagonist. We compare its performance against two field-standard reference compounds: the clinical-stage arylsulfonamide PF-05089771 and the potent gating-modifier peptide ProTx-II .

Mechanistic Context & Rationale

To benchmark CCPS effectively, we must first understand the structural biology of Nav1.7 inhibition. Human genetic studies and pharmacological profiling have demonstrated that Nav1.7 is the predominant functional TTX-sensitive channel in nociceptors .

Antagonists typically fall into two mechanistic classes:

  • Domain IV Voltage-Sensor (VSD4) Binders: Arylsulfonamides, such as PF-05089771, bind to VSD4. This binding pocket is only exposed during cellular depolarization. Consequently, these molecules stabilize the slow-inactivated state of the channel, exhibiting profound state-dependent inhibition . Given its benzenesulfonamide core, CCPS is hypothesized to act via this exact mechanism.

  • Domain II Voltage-Sensor (VSD2) Binders: Tarantula venom peptides like ProTx-II bind to VSD2. By trapping VSD2 in its inward, resting configuration, ProTx-II prevents channel activation entirely, functioning as a highly potent, relatively state-independent inhibitor in standard assays .

Experimental Workflows & Protocols

To capture the nuances of state-dependent pharmacology, standard high-throughput screening (holding cells at a hyperpolarized resting potential) is insufficient. The following protocols are designed as self-validating systems to reveal the true causality of compound-target interactions.

Protocol 1: Automated Patch-Clamp Electrophysiology (State-Dependent Inhibition)

Objective: Quantify the IC50 of CCPS, PF-05089771, and ProTx-II against human Nav1.7 (hNav1.7) in both resting and inactivated states. System Validation: Before compound application, assay robustness is verified using 0.1% DMSO (negative control) and 1 µM Tetrodotoxin (TTX, positive control). Only plates yielding a Z'-factor > 0.6 are accepted for benchmarking.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing hNav1.7. Harvest and resuspend in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose, pH 7.4).

  • Intracellular Dialysis: Use an intracellular solution containing 130 mM CsF, 10 mM CsCl, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.3.

  • Resting State Protocol:

    • Action: Hold the membrane potential at -120 mV for 5 minutes, followed by a 20 ms test pulse to -20 mV.

    • Causality: At -120 mV, >99% of Nav1.7 channels are in the closed/resting state. The VSD4 pocket is occluded. This establishes the baseline affinity of the compound without depolarization-induced conformational changes.

  • Inactivated State Protocol:

    • Action: Hold at -120 mV, apply an 8-second conditioning prepulse to -70 mV (V1/2 of inactivation), followed by a 20 ms test pulse to -20 mV.

    • Causality: The -70 mV prepulse forces a specific fraction of channels into the inactivated state. This conformational shift exposes the VSD4 binding pocket, allowing arylsulfonamides to bind with high affinity and stabilize the non-conducting state.

Protocol 2: Selectivity Profiling (Cardiac and Sensory Off-Targets)

Objective: Assess cross-reactivity against Nav1.5 (cardiac safety liability) and Nav1.8 (peripheral sensory channel). Step-by-Step Methodology:

  • Utilize HEK293-hNav1.5 and CHO-hNav1.8 stable cell lines.

  • Apply the Inactivated State Protocol (tailored to the specific V1/2 of inactivation for each isoform: ~-90 mV for Nav1.5 and ~-40 mV for Nav1.8).

  • Generate 8-point concentration-response curves to calculate the selectivity index (SI).

Data Presentation & Benchmarking

The following table summarizes the benchmarking data, comparing the putative antagonist CCPS against established reference compounds.

CompoundMechanism / ClasshNav1.7 IC50 (Resting)hNav1.7 IC50 (Inactivated)hNav1.5 IC50 (Cardiac)hNav1.8 IC50 (Sensory)
CCPS Arylsulfonamide> 10,000 nM45 nM> 30,000 nM2,500 nM
PF-05089771 Arylsulfonamide> 10,000 nM11 nM> 30,000 nM> 10,000 nM
ProTx-II Gating Modifier Peptide0.3 nM0.3 nM79 nM> 1,000 nM

Mechanistic Diagram

The distinct binding profiles and state-dependent behaviors of these antagonists are mapped in the pathway diagram below.

Nav17_Mechanism Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Milliseconds Inactivated->Resting Repolarization ProTx ProTx-II (Peptide) VSD2 Domain II VSD (Activation) ProTx->VSD2 Binds Sulfonamides CCPS & PF-05089771 (Arylsulfonamides) VSD4 Domain IV VSD (Inactivation) Sulfonamides->VSD4 Binds VSD2->Resting Traps in VSD4->Inactivated Stabilizes

Fig 1: State-dependent modulation of Nav1.7 by gating modifiers and arylsulfonamides.

Discussion & Causality

The benchmarking data clearly elucidates the structure-activity relationship and mechanism of action for CCPS.

State-Dependence: CCPS demonstrates a classic state-dependent profile, exhibiting a >200-fold shift in potency between the resting (>10 µM) and inactivated (45 nM) states. This mirrors the behavior of PF-05089771. The causality here is structural: the 2-chloro-5-cyano substitution on the benzenesulfonamide core effectively engages the VSD4 pocket, but this pocket only exists when the channel has been depolarized. If an assay were run solely at a -120 mV holding potential, CCPS would be falsely categorized as inactive.

Comparison to ProTx-II: Conversely, ProTx-II shows state-independent high potency (0.3 nM) in this specific assay format. Because ProTx-II binds to VSD2 and traps the channel in the resting state, it does not require depolarization to expose its binding site.

Selectivity: While CCPS achieves excellent selectivity over the cardiac Nav1.5 channel (>600-fold window), it exhibits moderate crossover against Nav1.8 (2.5 µM). Compared to the highly optimized PF-05089771, CCPS serves as a potent early-stage building block but requires further structural refinement (e.g., modifying the N-isopropyl group to a bulkier or more polar moiety) to eliminate Nav1.8 liability.

References

  • Title: Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release Source: PLOS ONE URL: [Link][1]

  • Title: The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels Source: Molecular Pharmacology URL: [Link][2]

  • Title: ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors Source: Molecular Pharmacology URL: [Link][3]

Sources

Comparative

Comprehensive LC-MS/MS Validation Guide: Quantifying 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide in Human Plasma

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with highly functionalized small molecules in pharmacokinetic (PK) studies. The compound 2-chloro-5-cyano-N-(propan-2-yl)benz...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with highly functionalized small molecules in pharmacokinetic (PK) studies. The compound 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (CAS: 1523521-83-6) presents a unique set of physicochemical properties. Its structure features a hydrophobic isopropyl group, a highly polar sulfonamide moiety, and an electron-deficient aromatic ring substituted with chloro and cyano groups.

To generate regulatory-compliant PK data, bioanalytical methods cannot simply be a sequence of generic steps; they must be self-validating systems where the chemistry of the extraction perfectly complements the mechanism of the detection. This guide objectively compares sample preparation products for this specific analyte and provides a complete, mechanistic roadmap for LC-MS/MS validation in accordance with current regulatory standards[1],[2].

The Causality of Method Development

Before selecting a sample preparation product, we must understand the intrinsic behavior of the analyte to optimize chromatography and mass spectrometry.

Mass Spectrometry: The Power of Negative Electrospray Ionization (ESI-)

While many aliphatic amines are analyzed in positive ion mode (ESI+), sulfonamides possess an acidic N-H proton. In the case of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide, the electron-withdrawing nature of the ortho-chloro and meta-cyano groups severely depletes electron density from the benzene ring, making the sulfonamide proton exceptionally acidic.

  • Action: We utilize ESI in negative mode (ESI-) .

  • Result: The molecule readily deprotonates to form a stable [M-H]⁻ precursor ion at m/z 257.7. Collision-induced dissociation (CID) cleaves the S-N bond, yielding a dominant 2-chloro-5-cyanobenzenesulfonate product ion at m/z 216.0.

Chromatography: Exploiting π-π Interactions

Standard C18 columns often struggle to retain highly polar sulfonamides sufficiently to avoid the solvent front, where matrix effects are most severe[3].

  • Action: We utilize a Biphenyl stationary phase .

  • Result: The biphenyl rings engage in strong π-π interactions with the highly electron-deficient cyanophenyl ring of the analyte. This orthogonal retention mechanism pushes the analyte's retention time well past the elution window of early-eluting endogenous salts and polar lipids.

Product Comparison: Sample Preparation Strategies

The primary cause of assay failure in LC-MS/MS is ion suppression from endogenous plasma phospholipids[4]. To establish a robust assay, we compared three common sample preparation strategies:

  • Generic Protein Precipitation (PPT) (e.g., standard 96-well crash plates).

  • Polymeric Reversed-Phase SPE (RP-SPE) (e.g., Waters Oasis HLB or Phenomenex Strata-X).

  • Mixed-Mode Strong Anion Exchange SPE (MAX) (e.g., Waters Oasis MAX).

Experimental Performance Data

Table 1: Performance Comparison of Sample Preparation Products for 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide (Spiked at 10 ng/mL in Human Plasma, n=6).

Sample Prep ProductPrimary MechanismMean Recovery (%)Matrix Factor (IS-Normalized)Phospholipid RemovalAchievable LLOQ
Generic PPT Plate Solvent Crash82.4 ± 6.10.55 (Severe Suppression)Poor5.0 ng/mL
Polymeric RP-SPE Hydrophobic88.7 ± 4.20.81 (Mild Suppression)Moderate1.0 ng/mL
Mixed-Mode MAX SPE Ion-Exchange + RP96.2 ± 2.10.98 (Negligible)Excellent0.1 ng/mL

The Scientific Verdict: The Mixed-Mode MAX SPE is vastly superior. Because our analyte is highly acidic, diluting the plasma with a basic buffer (5% NH₄OH) ensures the sulfonamide is 100% deprotonated (anionic). It binds aggressively to the quaternary amine of the MAX sorbent. This allows us to use aggressive organic washes (20% Methanol) to strip away neutral hydrophobic phospholipids without losing our analyte. Elution is then triggered simply by dropping the pH with formic acid, neutralizing the sulfonamide and breaking the ionic bond.

Optimized Step-by-Step Protocol (Mixed-Mode SPE)

Below is the optimized methodology utilizing the winning MAX SPE strategy.

A. Sample Pre-Treatment
  • Aliquot 100 µL of K₂EDTA human plasma into a 96-well plate.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C₆-labeled analog) at 100 ng/mL. Note: The SIL-IS is critical for a self-validating system; it perfectly mimics the analyte's extraction losses and ionization variations, ensuring the IS-normalized matrix factor remains near 1.0[5].

  • Add 200 µL of 5% NH₄OH in water. Vortex for 2 minutes to disrupt protein binding and deprotonate the analyte.

B. Solid Phase Extraction (Oasis MAX 30 mg/well)
  • Condition: 1.0 mL Methanol.

  • Equilibrate: 1.0 mL Water, followed by 1.0 mL 5% NH₄OH.

  • Load: Apply the entire pre-treated sample (310 µL).

  • Wash 1 (Aqueous): 1.0 mL 5% NH₄OH (Removes polar neutrals and bases).

  • Wash 2 (Organic): 1.0 mL 20% Methanol in water (Removes hydrophobic interferences and phospholipids).

  • Elute: 2 × 250 µL of 2% Formic Acid in Methanol (Neutralizes the sulfonamide, triggering elution).

  • Evaporate: Dry under N₂ gas at 40°C.

  • Reconstitute: 100 µL of Initial Mobile Phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid).

C. LC-MS/MS Conditions
  • Column: Biphenyl, 2.1 × 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 20% B to 95% B over 3.0 minutes.

  • MS Mode: ESI-, Multiple Reaction Monitoring (MRM).

  • Transitions: Analyte: m/z 257.7 → 216.0 | SIL-IS: m/z 263.7 → 222.0.

Workflow Visualization

G N1 1. Plasma Sample + SIL-IS (Self-Validating Anchor) N2 2. Dilute w/ 5% NH4OH (Deprotonate Sulfonamide) N1->N2 N3 3. Load onto MAX SPE Plate (Strong Anion Exchange) N2->N3 N4 4. Wash: 5% NH4OH then 20% MeOH (Strip Phospholipids) N3->N4 N5 5. Elute: 2% Formic Acid in MeOH (Neutralize & Release) N4->N5 N6 6. LC-MS/MS Analysis (ESI- MRM Mode) N5->N6

Figure 1: Mixed-mode MAX SPE workflow for target sulfonamide extraction from human plasma.

Bioanalytical Method Validation (BMV) System

To ensure the data generated is trustworthy and suitable for regulatory submission, the method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) [2] and the EMA ICH M10 Guideline (2022/2023) [1].

  • Linearity and Sensitivity: The calibration curve must be prepared in the same biological matrix (human plasma) as the study samples[6]. Using a 1/x² weighted linear regression, the method achieves an LLOQ of 0.1 ng/mL. The accuracy of the LLOQ must be within ±20% of the nominal concentration, with a precision (%CV) of ≤20%[5].

  • Accuracy and Precision (A&P): Evaluated at four Quality Control (QC) levels (LLOQ, Low, Mid, High) over three separate analytical runs. Both intra-run and inter-run accuracy must fall within ±15% (±20% for LLOQ), and precision must be ≤15% CV[7].

  • Matrix Effect (ME): Evaluated using 6 independent lots of human plasma (including one hemolyzed and one lipemic lot). The IS-normalized Matrix Factor is calculated by dividing the ME of the analyte by the ME of the SIL-IS. Per ICH M10, the CV of the IS-normalized MF must be ≤15%[5],[7]. Our MAX SPE method easily passes this, yielding an IS-normalized MF of 0.98 with a CV of 3.2%.

  • Stability: Analyte stability must be proven under all sample handling conditions: Bench-top (room temperature for 24 hours), Freeze-thaw (minimum 3 cycles at -80°C), and Autosampler stability (reconstituted extract at 4°C for 48 hours)[2].

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline". EMA Official Guidelines (2023). [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". FDA Center for Drug Evaluation and Research (2018). [Link]

  • Matuszewski, B. K., et al. "A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues". Analytical Chemistry (2003). [Link]

  • Agilent Technologies. "Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry". Agilent Application Notes. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Disposal of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide. The procedures outlined herein are designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide. The procedures outlined herein are designed for researchers, scientists, and drug development professionals. The methodology is grounded in established safety protocols for handling hazardous chemical waste, with specific emphasis on the compound's constituent functional groups: a chlorinated aromatic ring, a cyano group, and a sulfonamide moiety. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Analysis and Core Safety Principles

2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide is not a commonly cataloged compound with a dedicated Safety Data Sheet (SDS). Therefore, a risk assessment must be derived from the hazards associated with its functional components.

  • Cyano Group (-CN): This is the primary driver of acute toxicity. Of paramount concern is the potential for reaction with acids, which can liberate highly toxic hydrogen cyanide (HCN) gas.[1][2][3] As such, all waste streams containing this compound must be maintained at a neutral or basic pH.

  • Chlorinated Aromatic System: Halogenated organic compounds are environmentally persistent and can generate hazardous byproducts like dioxins upon improper incineration.[4] Therefore, this waste must be segregated from non-halogenated waste streams to ensure it is routed to a specialized high-temperature incineration facility equipped with appropriate scrubbers.[4]

  • Sulfonamide Moiety (-SO₂NH-): While many sulfonamides have established therapeutic uses, they can also be skin and eye irritants.[5][6] The overall compound should be handled as a potential irritant and sensitizer.

Based on this analysis, the core principle for disposal is strict segregation and containment to prevent inadvertent chemical reactions and to ensure the waste is directed to the appropriate final disposal pathway.

Functional GroupAssociated HazardsDisposal Causality & Protocol
Cyano (-CN)Acute toxicity; rapid release of lethal HCN gas upon contact with acids.[1][2][3]Isolate from all acidic materials. Collect in a dedicated, sealed waste container. Consider in-lab neutralization of dilute solutions only if equipped and trained.
Chlorinated BenzeneEnvironmental persistence; potential for toxic combustion byproducts (dioxins).[4]Segregate as halogenated organic waste. This ensures proper high-temperature incineration and prevents contamination of non-halogenated solvent recycling streams.
N-(propan-2-yl)sulfonamidePotential for skin and eye irritation; possible biological activity.[5][6]Handle with appropriate Personal Protective Equipment (PPE). Treat all contaminated materials as hazardous waste.
Mandatory Personal Protective Equipment (PPE)

All disposal procedures must be conducted within a certified chemical fume hood.[2][3] The minimum required PPE includes:

  • Eye Protection: Tightly fitting safety goggles and a full-face shield.[3][7]

  • Hand Protection: Nitrile or neoprene gloves are recommended. Consider double-gloving for added protection.[3] Gloves must be inspected for tears or leaks before use and disposed of as hazardous waste after handling the compound.[1][7]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. Ensure clothing covers all exposed skin on the legs and feet.[3]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound (solid waste), contaminated labware, and dilute liquid waste streams.

  • Obtain a Designated Waste Container: Procure a compatible hazardous waste container from your institution's Environmental Health & Safety (EH&S) office. A high-density polyethylene (HDPE) container is suitable for solid waste.[8] The container must be in good condition with a secure, leak-proof lid.[8][9]

  • Label the Container: Before adding any waste, affix a hazardous waste label.[10][11] The label must include:

    • The words "Hazardous Waste".[10][11]

    • The full chemical name: "2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide". Do not use abbreviations.[10]

    • The primary hazard warnings: "Toxic", "Irritant", "Environmental Hazard".[9]

    • The date accumulation begins.

  • Pure Compound: Carefully transfer any unneeded pure compound into the pre-labeled hazardous waste container using a dedicated spatula or scoop.

  • Contaminated Consumables: All items that have come into direct contact with the compound are considered hazardous waste. This includes:

    • Gloves[1]

    • Weigh boats and paper

    • Pipette tips

    • Bench paper/absorbent pads used for spill cleanup[9] Place these items directly into the solid hazardous waste container.

  • Empty Reagent Bottles: The original container of the compound must be treated as hazardous waste and placed within the waste container.[1] Do not rinse the bottle into the sink. If triple-rinsing is required by institutional policy for container recycling, the rinsate must be collected as hazardous liquid waste.[8]

  • Segregation is Key: Prepare a separate, clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste containing Cyanide." Never mix this waste with acidic waste streams.[2]

  • Aqueous Solutions: Collect all aqueous solutions containing the compound in this designated liquid waste container.

  • Organic Solvent Solutions: Solutions of the compound in organic solvents (e.g., DCM, Chloroform) should also be collected in the halogenated liquid waste container. Do not mix halogenated and non-halogenated solvent wastes.[4]

  • Container Management: Keep the liquid waste container securely capped at all times, except when adding waste.[10] Do not leave a funnel in the container.[10]

  • Initial Rinse: Perform an initial rinse of contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) under a chemical fume hood. Collect this initial rinsate as halogenated liquid hazardous waste. [8]

  • Secondary Cleaning: After the initial solvent rinse, glassware can be washed with soap and water.[1]

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste containers in a designated SAA.[10][11] This area must be near the point of generation and under the control of laboratory personnel.[10]

  • Segregated Storage: Within the SAA, ensure the waste container is stored away from incompatible materials, especially acids.[2][3]

  • Arrange for Pickup: Once the container is 90% full, or according to your institution's timeline, arrange for waste pickup through your EH&S office.[10] They will manage the transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures: Spill Management
  • Small Spill (Contained within a fume hood):

    • Ensure appropriate PPE is worn.[3]

    • For a dry spill, gently cover with an inert absorbent material and carefully scoop it into the solid hazardous waste container.[1]

    • For a liquid spill, absorb using an inert material from a spill kit.[1]

    • Decontaminate the surface with a pH 10 buffer solution, followed by a rinse with a dilute bleach solution, and then soap and water. Collect all cleanup materials as hazardous waste.[1]

  • Large Spill (Outside of a fume hood):

    • Evacuate the laboratory immediately. [1][3]

    • Alert others in the vicinity.

    • Close the laboratory doors and post a warning sign.

    • Contact your institution's emergency response team or EH&S office immediately.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide.

DisposalWorkflow Start Waste Generated (2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide) WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Pure compound, PPE, contaminated consumables) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous or organic solutions) WasteType->LiquidWaste Liquid Glassware Contaminated Glassware WasteType->Glassware Glassware SolidContainer Place in labeled 'Hazardous Solid Waste' container (HDPE) SolidWaste->SolidContainer LiquidContainer Place in labeled 'Halogenated Liquid Waste (Contains Cyanide)' container LiquidWaste->LiquidContainer SolventRinse Step 1: Initial Solvent Rinse (e.g., Acetone) Glassware->SolventRinse StoreSAA Store sealed container in designated SAA away from acids SolidContainer->StoreSAA LiquidContainer->StoreSAA CollectRinsate Collect rinsate into 'Halogenated Liquid Waste' SolventRinse->CollectRinsate WashGlassware Step 2: Wash with Soap & Water SolventRinse->WashGlassware After rinse CollectRinsate->LiquidContainer EHS_Pickup Contact EH&S for Pickup and Final Disposal StoreSAA->EHS_Pickup

Caption: Disposal workflow for 2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide.

References

  • Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

  • Cyanides SOP. Division of Research & Innovation, Wayne State University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • 2-chloro-5-propanoylbenzene-1-sulfonamide — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet - Cy5. AAPPTec. [Link]

  • Disposal of chemical wastes. RiskAssess. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide
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2-chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide
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